Octadecanoic acid, 3-hydroxypropyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-hydroxypropyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h22H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFNPSNDNZSCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865189 | |
| Record name | 3-Hydroxypropyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-23-3, 25190-52-7 | |
| Record name | 3-Hydroxypropyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxypropyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPROPYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPN4O3JW0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Octadecanoic Acid, 3-Hydroxypropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl stearate, is a fatty acid ester with the chemical formula C₂₁H₄₂O₃.[1] It consists of a long-chain saturated fatty acid, stearic acid, esterified with 1,3-propanediol. This molecule possesses both a long hydrophobic alkyl chain and a hydrophilic head containing a hydroxyl group, giving it amphiphilic properties. This dual nature makes it a subject of interest in various applications, particularly in the cosmetics industry as an emollient and potentially in other fields requiring surface-active agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, and explores its potential, though currently undocumented, role in drug development.
Chemical and Physical Properties
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 3-hydroxypropyl octadecanoate | [1] |
| Synonyms | 3-Hydroxypropyl stearate, 1,3-Propanediol monostearate | [1] |
| CAS Number | 10108-23-3 | [1][2] |
| Molecular Formula | C₂₁H₄₂O₃ | [1] |
| Molecular Weight | 342.6 g/mol | [1][2] |
| InChI Key | TVFNPSNDNZSCBM-UHFFFAOYSA-N | [2] |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value/Range | Notes |
| Melting Point | 50 - 70 °C | Estimated based on the thermal properties of stearic acid and similar long-chain esters.[2] |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Insoluble in water. Soluble in organic solvents. | Based on the long hydrophobic stearate tail. Specific solubility data in various solvents is not available.[4][5][6] |
| Appearance | Waxy solid | Based on the properties of similar long-chain fatty acid esters. |
Synthesis of this compound
The synthesis of this compound can be achieved through several established esterification methods. The two primary routes are acid-catalyzed esterification and lipase-mediated esterification.
Acid-Catalyzed Esterification
This is a conventional method for producing esters, involving the direct reaction of a carboxylic acid (stearic acid) with an alcohol (1,3-propanediol) in the presence of an acid catalyst.[2]
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactants and Catalyst:
-
Stearic Acid (1 mole equivalent)
-
1,3-Propanediol (a molar excess, e.g., 2-5 mole equivalents, is often used to drive the reaction towards the monoester)
-
Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst) at a catalytic amount (e.g., 1-5 mol% relative to the stearic acid).[7]
-
-
Reaction Setup:
-
The reactants and catalyst are combined in a round-bottom flask equipped with a reflux condenser and a means of water removal (e.g., a Dean-Stark apparatus).
-
An appropriate solvent that forms an azeotrope with water (e.g., toluene or xylene) can be used to facilitate water removal.
-
-
Reaction Conditions:
-
The reaction mixture is heated to reflux (typically between 120-150°C, depending on the solvent) with continuous stirring.[8]
-
The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is considered complete when no more water is evolved or when the concentration of the starting material remains constant. Reaction times can vary from a few hours to over 24 hours depending on the scale and specific conditions.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Lipase-Mediated Esterification
Enzymatic synthesis using lipases offers a greener and more selective alternative to chemical catalysis, often proceeding under milder reaction conditions.[9][10] Immobilized lipases, such as Candida antarctica lipase B (CALB), are commonly used for their high efficiency and reusability.[2]
Experimental Protocol: Lipase-Mediated Esterification
-
Reactants and Enzyme:
-
Stearic Acid (1 mole equivalent)
-
1,3-Propanediol (1-5 mole equivalents)
-
Immobilized Lipase (e.g., Novozym® 435) at a concentration of 1-10% (w/w) of the total substrate weight.
-
-
Reaction Medium:
-
The reaction can be carried out in a solvent-free system or in a non-polar organic solvent (e.g., hexane, heptane, or toluene) to minimize enzyme denaturation and facilitate product recovery.
-
-
Reaction Conditions:
-
The mixture is incubated at a controlled temperature, typically between 40-70°C, with constant agitation (e.g., shaking or stirring).[11]
-
The reaction is often conducted under reduced pressure or with the addition of molecular sieves to remove the water produced, thereby shifting the equilibrium towards ester formation.
-
The progress of the reaction is monitored by analyzing aliquots of the reaction mixture using GC or by determining the decrease in free fatty acid content through titration.
-
-
Product Isolation:
-
Upon completion, the immobilized enzyme is separated from the reaction mixture by simple filtration and can be washed and reused.
-
The solvent (if used) is removed under reduced pressure.
-
The product can be purified using similar methods as for the acid-catalyzed reaction, such as column chromatography.
-
Caption: Synthesis routes for this compound.
Analytical Characterization
The primary method for the analysis and characterization of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the relatively low volatility of the compound, derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, may be necessary for optimal chromatographic performance.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
A known amount of the sample is dissolved in a suitable organic solvent (e.g., dichloromethane or hexane).
-
An internal standard (e.g., a fatty acid ester of a different chain length not present in the sample) is added for quantitative analysis.
-
For derivatization, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to the sample solution. The mixture is then heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL. The injector temperature is usually set high (e.g., 250-300°C) to ensure complete vaporization.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100-150°C), hold for a few minutes, and then ramp up to a final temperature of 280-320°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 50 to 650.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the peak corresponding to the derivatized this compound will show characteristic fragment ions that can be used for its identification by comparison with mass spectral libraries or by interpretation of the fragmentation pattern.
-
Quantification can be performed by comparing the peak area of the analyte to that of the internal standard.
-
Caption: General workflow for GC-MS analysis.
Applications in Drug Development
Currently, there is a lack of specific studies detailing the biological activities, involvement in signaling pathways, or direct applications of this compound in drug development. However, based on the properties of related compounds, some potential areas of interest for future research can be extrapolated.
-
Excipient in Formulations: Fatty acid esters are widely used as excipients in pharmaceutical formulations.[9] They can function as lubricants, emulsifiers, and solubilizing agents to improve the stability and bioavailability of active pharmaceutical ingredients (APIs). The amphiphilic nature of 3-hydroxypropyl stearate suggests its potential as an emulsifier in cream and ointment formulations for topical drug delivery.
-
Component of Lipid-Based Drug Delivery Systems: The long hydrophobic stearate chain makes this molecule suitable for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs and provide controlled release.
-
Potential for Antimicrobial Activity: Some fatty acid esters have demonstrated antimicrobial properties.[12] Future studies could investigate whether 3-hydroxypropyl stearate exhibits any activity against clinically relevant microorganisms.
It is important to emphasize that these are speculative applications based on the chemical structure of the molecule and the known functions of similar compounds. Rigorous experimental investigation is required to validate any of these potential uses in drug development.
Conclusion
This compound is a fatty acid ester with well-defined chemical synthesis routes and analytical characterization methods. While its primary current application appears to be in the cosmetics industry, its chemical structure suggests potential for broader utility, particularly in the pharmaceutical sciences as an excipient or a component of drug delivery systems. A significant gap in the current knowledge is the lack of data on its biological activities and specific applications in drug development. Future research in these areas is warranted to fully elucidate the potential of this molecule.
References
- 1. 3-Hydroxypropyl stearate | C21H42O3 | CID 168316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10108-23-3 | Benchchem [benchchem.com]
- 3. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Immobilized lipase catalyzing glucose stearate synthesis and their surfactant properties analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020160905A1 - Antimicrobial activity of fatty acid esters and combinations thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxypropyl stearate, a monoester of stearic acid and 1,3-propanediol. This document details both chemical and enzymatic synthesis protocols, along with in-depth characterization methodologies including spectroscopic and thermal analyses. All quantitative data is presented in structured tables for clarity and comparative purposes, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
3-Hydroxypropyl stearate, also known as 1,3-propanediol monostearate, is a valuable compound with applications in the cosmetic, pharmaceutical, and food industries as an emulsifier, emollient, and surfactant.[1] Its amphiphilic nature, stemming from the combination of a long hydrophobic alkyl chain from stearic acid and a hydrophilic head from 1,3-propanediol, allows it to stabilize oil-in-water and water-in-oil emulsions. The presence of a free hydroxyl group also provides a site for further chemical modification. This guide outlines the primary methods for its synthesis and the analytical techniques used for its structural and thermal characterization.
Synthesis of 3-Hydroxypropyl Stearate
The synthesis of 3-hydroxypropyl stearate is primarily achieved through the esterification of stearic acid with 1,3-propanediol. This can be accomplished via chemical catalysis or enzymatic processes.
Chemical Synthesis: Acid-Catalyzed Esterification
A common method for the synthesis of 3-hydroxypropyl stearate involves the direct esterification of stearic acid and 1,3-propanediol using an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to increase the reaction rate. The reaction is typically carried out at elevated temperatures with the removal of water to drive the equilibrium towards the formation of the ester.
Figure 1: Chemical Synthesis Workflow.
Experimental Protocol:
A detailed experimental protocol for the acid-catalyzed synthesis of 3-hydroxypropyl stearate is presented in Table 1. This procedure is adapted from established esterification methods.[2][3]
| Parameter | Value/Procedure |
| Reactants | Stearic Acid, 1,3-Propanediol |
| Molar Ratio | 1:1.5 (Stearic Acid : 1,3-Propanediol) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Catalyst Loading | 1-2 mol% relative to stearic acid |
| Solvent | Toluene (to facilitate azeotropic removal of water) |
| Apparatus | Round-bottom flask equipped with a Dean-Stark apparatus and condenser |
| Reaction Temperature | 120-140 °C (reflux temperature of toluene) |
| Reaction Time | 4-8 hours (monitored by TLC or disappearance of stearic acid) |
| Work-up | 1. Cool the reaction mixture. 2. Wash with saturated sodium bicarbonate solution to neutralize the catalyst. 3. Wash with brine. 4. Dry the organic layer over anhydrous sodium sulfate. 5. Remove the solvent under reduced pressure. |
| Purification | Column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) |
Table 1: Experimental Protocol for Acid-Catalyzed Esterification.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under solvent-free conditions and at lower temperatures. Lipases, such as Candida antarctica lipase B (CALB), commercially available as Novozym 435, are effective catalysts for the esterification of fatty acids.[2][4]
Figure 2: Enzymatic Synthesis Workflow.
Experimental Protocol:
The experimental protocol for the lipase-catalyzed synthesis of 3-hydroxypropyl stearate is outlined in Table 2.
| Parameter | Value/Procedure |
| Reactants | Stearic Acid, 1,3-Propanediol |
| Molar Ratio | 1:1.5 (Stearic Acid : 1,3-Propanediol) |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |
| Enzyme Loading | 5-10% by weight of total reactants |
| Solvent | Solvent-free or minimal high-boiling point solvent (e.g., 2-methyl-2-butanol) |
| Apparatus | Jacketed glass reactor with mechanical stirring |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 24-48 hours |
| Work-up | 1. Filter the reaction mixture to recover the immobilized enzyme. 2. The filtrate can be used directly or further purified if necessary. |
| Purification (optional) | Vacuum distillation to remove excess 1,3-propanediol. |
Table 2: Experimental Protocol for Lipase-Catalyzed Esterification.
Characterization of 3-Hydroxypropyl Stearate
The synthesized 3-hydroxypropyl stearate is characterized using various analytical techniques to confirm its structure and assess its purity and thermal properties.
Figure 3: Characterization Workflow.
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching band and the presence of a hydroxyl (O-H) stretching band.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |
| C-H (alkyl) | Stretching | 2850 - 2960 |
| C=O (ester carbonyl) | Stretching, strong | 1735 - 1750 |
| C-O (ester) | Stretching | 1150 - 1250 |
Table 3: Expected FT-IR Absorption Bands for 3-Hydroxypropyl Stearate.
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 3-hydroxypropyl stearate, confirming the connectivity of the atoms.
¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (stearate chain) | ~0.88 | Triplet |
| -(CH₂)₁₄- (stearate chain) | ~1.27 | Multiplet |
| -CH₂-CH₂-C=O | ~1.60 | Multiplet |
| -O-CH₂-CH₂-CH₂-O- | ~1.87-1.96 | Multiplet |
| -CH₂-C=O | ~2.31 | Triplet |
| HO-CH₂- | ~3.70 | Triplet |
| C(=O)-O-CH₂- | ~4.15-4.24 | Triplet |
Table 4: Expected ¹H NMR Chemical Shifts for 3-Hydroxypropyl Stearate.[1]
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ (stearate chain) | ~14 |
| -(CH₂)n- (stearate chain) | ~22-34 |
| -CH₂-C=O | ~34-35 |
| -O-CH₂-CH₂-CH₂-OH | ~30-32 |
| -CH₂-OH | ~58-60 |
| -O-CH₂- | ~62-64 |
| C=O (ester carbonyl) | ~174 |
Table 5: Expected ¹³C NMR Chemical Shifts for 3-Hydroxypropyl Stearate.
Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.[5]
| m/z Value | Proposed Fragment |
| 342 | [M]⁺ (Molecular Ion) |
| 284 | [M - C₃H₆O]⁺ |
| 267 | [M - C₃H₇O₂]⁺ |
| 77 | [C₃H₅O₂]⁺ |
| 59 | [C₃H₇O]⁺ |
Table 6: Potential Mass Spectrometry Fragments of 3-Hydroxypropyl Stearate.
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of 3-hydroxypropyl stearate, such as melting point, thermal stability, and decomposition profile.
| Thermal Property | Technique | Expected Observation |
| Melting Point | DSC | Endothermic peak corresponding to the melting of the solid ester. |
| Crystallization Temperature | DSC | Exothermic peak upon cooling from the melt. |
| Thermal Stability | TGA | Onset of weight loss indicates the decomposition temperature. |
| Decomposition Profile | TGA | Multi-step or single-step weight loss, providing information on the degradation mechanism. |
Table 7: Expected Thermal Analysis Data for 3-Hydroxypropyl Stearate.
Conclusion
This technical guide has provided detailed methodologies for the chemical and enzymatic synthesis of 3-hydroxypropyl stearate. Furthermore, a comprehensive overview of the analytical techniques for its characterization has been presented, with expected data summarized in tabular format for ease of reference. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the synthesis and application of this versatile monoester.
References
- 1. mdpi.com [mdpi.com]
- 2. US7960575B2 - Synthesis of mono and di esters from biologically-produced 1,3-propanediol - Google Patents [patents.google.com]
- 3. cetjournal.it [cetjournal.it]
- 4. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of 3-Hydroxypropyl Stearate
Introduction: 3-Hydroxypropyl stearate, also known by its IUPAC name 3-hydroxypropyl octadecanoate, is a monoester of stearic acid and 1,3-propanediol. This compound belongs to the class of fatty acid esters, which are widely utilized in the cosmetic, food, and pharmaceutical industries. Its molecular structure, featuring a long, lipophilic alkyl chain from stearic acid and a polar head with a free hydroxyl group from 1,3-propanediol, imparts amphiphilic properties. These characteristics make it a valuable excipient in various formulations, acting as an emollient, emulsifier, and stabilizer. This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications for researchers and professionals in drug development.
Core Properties and Identification
3-Hydroxypropyl stearate is identified by its unique chemical structure and identifiers. It is crucial to distinguish it from its isomer, propylene glycol monostearate, which is an ester of stearic acid and 1,2-propanediol.
Chemical Identifiers:
-
IUPAC Name: 3-hydroxypropyl octadecanoate[1]
-
Synonyms: Octadecanoic acid, 3-hydroxypropyl ester; 1,3-Propanediol, monostearate; 3-Stearoyloxy-1-propanol[1]
-
CAS Number: 25190-52-7[1]
-
Molecular Formula: C₂₁H₄₂O₃[1]
Quantitative Physical and Chemical Data
The following table summarizes the key quantitative properties of 3-hydroxypropyl stearate. Much of the available data is computed, with experimental values for specific properties like melting point being less common in public databases.
| Property | Value | Source |
| Molecular Weight | 342.6 g/mol | PubChem[1] |
| Monoisotopic Mass | 342.31339520 Da | PubChem[1] |
| Physical Description | Expected to be a white to yellowish waxy solid at room temperature, based on related compounds like propylene glycol monostearate. | Inferred from[2] |
| Melting Point | Data not available in cited sources. The related isomer, propylene glycol monostearate, has a melting point of approximately 50°C. | [2] |
| Boiling Point | Data not available in cited sources. | |
| Solubility | Expected to be insoluble in water and soluble in organic solvents like ethanol, consistent with related fatty acid esters. | Inferred from[2] |
| Computed XLogP3 | 8.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 20 | PubChem[1] |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of 3-hydroxypropyl stearate, ensuring purity, identity, and desired physicochemical properties for research and formulation development.
Synthesis: Direct Esterification
The most common method for synthesizing 3-hydroxypropyl stearate is the direct Fischer esterification of stearic acid with 1,3-propanediol, typically using an acid catalyst.
Objective: To produce 3-hydroxypropyl stearate via the esterification of stearic acid and 1,3-propanediol.
Reactants & Reagents:
-
Stearic Acid (C₁₈H₃₆O₂)
-
1,3-Propanediol (C₃H₈O₂) (used in excess to favor monoester formation)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid, sulfuric acid, or a solid acid resin)
-
Organic Solvent (e.g., Toluene or Heptane, to facilitate water removal)
-
Sodium Bicarbonate Solution (5% w/v, for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: Charge a round-bottom flask with stearic acid, a molar excess of 1,3-propanediol (e.g., 3-5 equivalents), the acid catalyst (0.5-2 mol%), and the organic solvent. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Esterification: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by tracking water collection or using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Neutralization and Washing: Wash the organic layer sequentially with the 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel to isolate the pure 3-hydroxypropyl stearate.
Caption: Synthesis and Purification Workflow for 3-Hydroxypropyl Stearate.
Physicochemical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized 3-hydroxypropyl stearate.
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Protocol: A small amount of the sample is analyzed as a thin film on a salt plate (KBr or NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results: The spectrum should show a strong absorption band around 1740-1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch, a broad band in the region of 3500-3200 cm⁻¹ for the hydroxyl (O-H) group, and strong C-H stretching bands around 2920 and 2850 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H NMR and ¹³C NMR.
-
Expected Results:
-
¹H NMR: Signals corresponding to the long alkyl chain of stearate, and distinct peaks for the methylene protons of the 1,3-propanediol moiety (e.g., a triplet for -CH₂-O-C=O, a triplet for -CH₂-OH, and a multiplet for the central -CH₂-).
-
¹³C NMR: A peak around 174 ppm for the ester carbonyl carbon, signals around 60-70 ppm for the carbons of the propanediol backbone, and a series of peaks between 14-35 ppm for the stearate alkyl chain. PubChem provides access to reference spectra[1].
-
3. Mass Spectrometry (MS):
-
Protocol: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS).
-
Expected Results: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound, confirming its identity. GC-MS data is available in the NIST Mass Spectrometry Data Center[1].
4. Differential Scanning Calorimetry (DSC):
-
Protocol: A small, weighed amount of the sample is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Results: The resulting thermogram will show an endothermic peak corresponding to the melting point of the material, providing information on its thermal behavior and purity.
Caption: Analytical Workflow for Characterizing 3-Hydroxypropyl Stearate.
Applications in Research and Drug Development
The unique physicochemical properties of 3-hydroxypropyl stearate make it a versatile excipient in pharmaceutical formulations. An excipient is a substance formulated alongside the active pharmaceutical ingredient (API) to enhance its performance, stability, or manufacturability[3].
-
Lipid-Based Drug Delivery Systems: Due to its lipophilic nature and low toxicity, 3-hydroxypropyl stearate is a suitable candidate for creating lipid matrices in advanced drug delivery systems. It can be used as a solid lipid in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the solubility and bioavailability of poorly water-soluble drugs and enable controlled or targeted drug release[4].
-
Emulsifier and Stabilizer: The amphiphilic character of 3-hydroxypropyl stearate allows it to act as a non-ionic surfactant and emulsifier. It can stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are the basis for many topical and oral formulations like creams, lotions, and ointments.
-
Matrix Former in Sustained-Release Formulations: In solid dosage forms, it can function as a lipidic matrix-forming agent. Techniques like hot-melt extrusion (HME) can be used to create pellets or tablets where the drug is dispersed within a matrix of 3-hydroxypropyl stearate[4]. The drug is then released slowly over time through diffusion and erosion of the lipid matrix, providing a sustained-release profile.
-
Lubricant and Binder: Similar to other fatty acid esters like magnesium stearate, it can serve as a lubricant in tablet manufacturing to prevent the formulation from sticking to the punches and dies of the tablet press[3].
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxypropyl Octadecanoate
Abstract
3-Hydroxypropyl octadecanoate is a monoester of stearic acid and 1,3-propanediol. As a member of the fatty acid ester class, its characterization is crucial for quality control, structural elucidation, and understanding its chemical properties in various applications, including pharmaceutical formulations and material science. This guide provides a comprehensive overview of the key spectroscopic techniques used to analyze 3-hydroxypropyl octadecanoate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols, expected spectral data, and a generalized analytical workflow are presented to aid researchers in the unambiguous identification and characterization of this compound.
Chemical Structure
Chemical Formula: C₂₁H₄₂O₃ Molecular Weight: 358.56 g/mol Structure: CH₃(CH₂)₁₆-C(=O)O-(CH₂)₃-OH
Spectroscopic Analysis
The structural confirmation of 3-hydroxypropyl octadecanoate relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the proton and carbon skeletons of 3-hydroxypropyl octadecanoate.
The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for the protons in 3-hydroxypropyl octadecanoate, typically referenced to a tetramethylsilane (TMS) standard in a solvent like CDCl₃.
| Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | CH₃ -(CH₂)₁₅- | ~ 0.88 | Triplet (t) | 3H |
| b | CH₃-CH₂ -(CH₂)₁₄- | ~ 1.25 | Multiplet (m) | 2H |
| c | -(CH₂ )₁₄-CH₂-COO- | ~ 1.25 | Multiplet (m) | 28H |
| d | -CH₂ -COO- | ~ 2.29 | Triplet (t) | 2H |
| e | -COO-CH₂ -CH₂-CH₂-OH | ~ 4.21 | Triplet (t) | 2H |
| f | -COO-CH₂-CH₂ -CH₂-OH | ~ 1.85 | Quintet (quint) | 2H |
| g | -CH₂-CH₂ -OH | ~ 3.75 | Triplet (t) | 2H |
| h | -CH₂-OH | Variable (Broad Singlet) | Broad Singlet (br s) | 1H |
The table below details the expected chemical shifts for the carbon atoms in 3-hydroxypropyl octadecanoate.
| Assignment | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | C H₃- | ~ 14.1 |
| 2 | CH₃-C H₂- | ~ 22.7 |
| 3-15 | -(C H₂)₁₃- | ~ 29.1 - 29.7 |
| 16 | -C H₂-CH₂-COO- | ~ 25.0 |
| 17 | -C H₂-COO- | ~ 34.1 |
| 18 | -C =O- | ~ 174.0 |
| 1' | -O-C H₂- | ~ 62.5 |
| 2' | -CH₂-C H₂-CH₂- | ~ 32.2 |
| 3' | -C H₂-OH | ~ 60.3 |
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-hydroxypropyl octadecanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₂₁H₄₃O₃]⁺ | 359.32 | Protonated molecular ion. |
| [M+Na]⁺ | [C₂₁H₄₂O₃Na]⁺ | 381.30 | Sodium adduct, commonly observed. |
| [M-H₂O+H]⁺ | [C₂₁H₄₁O₂]⁺ | 341.31 | Loss of water from the protonated molecule. |
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂): Set to a temperature of 200-300 °C.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis: Identify the molecular ion peak and any significant adducts or fragments. Use the high-resolution data to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3350 (broad) | O-H stretching | Hydroxyl (-OH) |
| ~ 2920, 2850 | C-H stretching | Alkane (-CH₂, -CH₃) |
| ~ 1740 | C=O stretching | Ester (-COO-) |
| ~ 1465 | C-H bending | Alkane (-CH₂) |
| ~ 1170 | C-O stretching | Ester (-O-C-) |
| ~ 1050 | C-O stretching | Alcohol (-C-OH) |
-
Sample Preparation:
-
Thin Film: If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press it into a transparent pellet.
-
ATR: Use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the sample directly on the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample holder (or pure KBr pellet) before running the sample.
-
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 3-hydroxypropyl octadecanoate.
Caption: Workflow for Spectroscopic Identification.
Conclusion
The combined application of NMR, MS, and IR spectroscopy provides a robust framework for the unequivocal identification and structural characterization of 3-hydroxypropyl octadecanoate. The data and protocols presented in this guide serve as a comprehensive resource for researchers involved in the synthesis, quality control, and application of this and structurally related fatty acid esters. Adherence to these methodologies will ensure accurate and reproducible results, facilitating further research and development.
An In-depth Technical Guide to 3-Hydroxypropyl Stearate: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-hydroxypropyl stearate, a monoester of stearic acid and 1,3-propanediol. The document details its molecular structure and formula, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis, in line with the requirements for research and development in the pharmaceutical and chemical industries.
Molecular Structure and Formula
3-Hydroxypropyl stearate, also known by its IUPAC name 3-hydroxypropyl octadecanoate, is a chemical compound with the molecular formula C₂₁H₄₂O₃[1]. It is classified as an emollient in the cosmetics industry[1].
The molecular structure consists of a long, saturated hydrocarbon chain of stearic acid linked via an ester bond to a 1,3-propanediol moiety. The presence of a terminal hydroxyl group on the propyl chain imparts a degree of polarity to the otherwise nonpolar molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxypropyl stearate is presented in the table below. These properties are essential for understanding its behavior in various applications, including formulation development and chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₂O₃ | [1] |
| Molecular Weight | 342.6 g/mol | [1] |
| IUPAC Name | 3-hydroxypropyl octadecanoate | [1] |
| CAS Number | 25190-52-7 | [1] |
| XLogP3-AA | 8.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 19 | [1] |
| Exact Mass | 342.313395 g/mol | [1] |
| Monoisotopic Mass | 342.313395 g/mol | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Heavy Atom Count | 24 | [1] |
Experimental Protocols
Synthesis of 3-Hydroxypropyl Stearate via Acid-Catalyzed Esterification
This protocol describes a general method for the synthesis of 3-hydroxypropyl stearate through the direct esterification of stearic acid with 1,3-propanediol using an acid catalyst.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
1,3-Propanediol (C₃H₈O₂)
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄) (for drying)
-
Hexane and Ethyl Acetate (for chromatography)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine stearic acid (1 molar equivalent) and 1,3-propanediol (1.5-2 molar equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to the stearic acid).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the stearic acid spot on TLC), cool the reaction mixture to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3-hydroxypropyl stearate.
References
The Solubility Profile of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of octadecanoic acid, 3-hydroxypropyl ester (also known as 3-hydroxypropyl stearate). As an important fatty acid ester with applications in cosmetics, pharmaceuticals, and material science, understanding its behavior in various solvents is critical for formulation development, synthesis, and purification processes. This document outlines the theoretical basis for its solubility, presents a survey of available qualitative data, and provides detailed experimental protocols for the quantitative determination of its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide emphasizes the methodological approach to empower researchers to generate this critical data in their own laboratories.
Introduction
This compound is a monoester of stearic acid and 1,3-propanediol. Its chemical structure, featuring a long, nonpolar alkyl chain and a polar head with a hydroxyl group, imparts amphiphilic properties that govern its solubility. This compound is noted for its use as an emollient in cosmetic formulations.[1] The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation stability, and route of administration in drug delivery systems. A thorough understanding of the solubility of 3-hydroxypropyl stearate in a range of solvents is therefore essential for its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties, particularly the molecular weight and XLogP3 value (a measure of lipophilicity), are indicative of its likely solubility behavior, suggesting good solubility in nonpolar organic solvents and poor solubility in water.
| Property | Value | Reference |
| IUPAC Name | 3-hydroxypropyl octadecanoate | [1] |
| Molecular Formula | C₂₁H₄₂O₃ | [1] |
| Molecular Weight | 342.6 g/mol | [1] |
| XLogP3-AA | 8.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solubility Data
A comprehensive search of scientific literature, chemical databases, and technical data sheets did not yield specific quantitative solubility data for this compound in a variety of common solvents. Fatty acid esters are generally known to be soluble in organic solvents and insoluble in water.
Qualitative Solubility Summary
Based on the general principles of "like dissolves like" and the solubility of similar long-chain fatty acid esters, the following qualitative solubility profile can be anticipated:
-
Soluble in: Nonpolar and moderately polar organic solvents such as hexane, toluene, chloroform, dichloromethane, ethyl acetate, and acetone. It is also expected to be soluble in alcohols like ethanol and methanol.
-
Insoluble in: Water and other highly polar, protic solvents.
Quantitative Solubility Table (Hypothetical)
The following table is provided as a template for researchers to populate with experimentally determined data. The values are currently placeholders and should not be considered factual. A detailed protocol for obtaining this data is provided in Section 4.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Water | 25 | < 0.1 (Expected) | Gravimetric |
| Ethanol | 25 | Data not available | Gravimetric |
| Methanol | 25 | Data not available | Gravimetric |
| Acetone | 25 | Data not available | Gravimetric |
| Ethyl Acetate | 25 | Data not available | Gravimetric |
| Chloroform | 25 | Data not available | Gravimetric |
| Dichloromethane | 25 | Data not available | Gravimetric |
| Hexane | 25 | Data not available | Gravimetric |
| Toluene | 25 | Data not available | Gravimetric |
Experimental Protocols for Solubility Determination
The following section details a robust experimental workflow for the quantitative determination of the solubility of this compound.
General Workflow for Solubility Determination
The process of determining the solubility of a compound involves several key steps, from preparation to analysis. The following diagram illustrates a typical workflow.
Caption: Workflow for the experimental determination of solubility.
Isothermal Shake-Flask Method (Gravimetric Determination)
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
4.2.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or incubator
-
Screw-capped vials
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
4.2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Record the exact mass of the solution transferred.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum at room temperature.
-
Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.
-
-
Calculation:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100
Solubility ( g/100 mL solvent) = (mass of solute / volume of solvent) * 100
-
4.2.3. Considerations
-
Purity: The purity of both the solute and the solvent is crucial for accurate solubility measurements.
-
Temperature Control: Maintaining a constant and uniform temperature throughout the experiment is critical as solubility is highly temperature-dependent.
-
Equilibrium: Ensuring that the system has reached equilibrium is essential for obtaining reproducible results.
Analytical Methods for Quantification
For lower solubility values or for more complex matrices, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for quantification instead of the gravimetric method.
4.3.1. HPLC Method
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
After the equilibration and phase separation steps described in 4.2.2, dilute the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor.
Logical Relationships in Solubility Studies
The determination of a compound's solubility is a logical process that can be visualized to understand the relationship between different experimental stages and the decisions involved.
Caption: Logical workflow of a solubility study.
Conclusion
References
In-depth Technical Guide: Biological Activity of 3-Hydroxypropyl Stearate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Biological Activity of 3-Hydroxypropyl Stearate
1.0 Executive Summary
This technical guide provides a thorough review of the current scientific understanding of the biological activity of 3-hydroxypropyl stearate. A comprehensive search of scholarly articles, patent databases, and technical reports was conducted to synthesize all available information on its pharmacological effects, mechanisms of action, and relevant experimental data.
The investigation reveals a significant gap in the scientific literature regarding the specific biological activities of 3-hydroxypropyl stearate. While its chemical properties and use as an excipient in various formulations are documented, there is a notable absence of studies detailing its direct pharmacological effects on biological systems. This document summarizes the available information and highlights the current limitations in our knowledge.
2.0 Chemical and Physical Properties
3-Hydroxypropyl stearate is the ester of stearic acid and 1,3-propanediol. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C21H42O3 | PubChem |
| Molecular Weight | 342.6 g/mol | PubChem |
| IUPAC Name | 3-hydroxypropyl octadecanoate | PubChem |
| CAS Number | 25190-52-7 | PubChem |
3.0 Review of Existing Literature and Data
A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was performed using keywords such as "3-hydroxypropyl stearate biological activity," "3-hydroxypropyl stearate pharmacology," and "3-hydroxypropyl stearate mechanism of action."
The search results consistently indicate that 3-hydroxypropyl stearate is primarily utilized as an excipient in pharmaceutical and cosmetic formulations.[1] Its function in these contexts is typically as an emollient, emulsifying agent, or viscosity-increasing agent. There is a lack of published research investigating its potential as an active pharmaceutical ingredient or detailing any intrinsic biological activity.
4.0 Analysis of Biological Activity Data
Despite extensive searches, no quantitative data on the biological activity of 3-hydroxypropyl stearate, such as IC50 values, EC50 values, or dose-response curves from in vitro or in vivo studies, were found in the public domain. Consequently, it is not possible to present a summary of quantitative data in a tabular format as initially intended.
5.0 Experimental Protocols
The absence of studies on the biological activity of 3-hydroxypropyl stearate means there are no established experimental protocols to report.
6.0 Signaling Pathways and Mechanisms of Action
Due to the lack of research on its biological effects, there are no described signaling pathways or mechanisms of action associated with 3-hydroxypropyl stearate. Therefore, no diagrams can be generated to visualize these aspects.
7.0 Discussion and Future Directions
The current body of scientific literature does not support any claims of specific biological activity for 3-hydroxypropyl stearate beyond its role as an inactive ingredient in various formulations. This presents a significant knowledge gap and an opportunity for future research.
To elucidate the potential biological effects of 3-hydroxypropyl stearate, a systematic investigation could be undertaken. The following experimental workflow is proposed for future studies.
References
Methodological & Application
Application Notes and Protocols: Acid-Catalyzed Esterification of Stearic Acid with 1,3-Propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed esterification of stearic acid with 1,3-propanediol yields a mixture of 1,3-propanediol monostearate and 1,3-propanediol distearate. These long-chain fatty acid esters are of significant interest in the pharmaceutical and cosmetic industries due to their properties as emollients, thickeners, and formulation excipients. In drug development, they are particularly valuable as lipid-based matrices for the formulation of poorly water-soluble drugs, potentially enhancing their oral bioavailability and enabling controlled release.
This document provides detailed protocols for the chemical synthesis of these esters, summarizes key reaction data, and discusses their application in drug delivery systems.
Data Presentation
The following table summarizes the product distribution from a representative acid-catalyzed esterification of stearic acid with 1,3-propanediol. It is important to note that the ratio of monoester to diester can be influenced by the molar ratio of the reactants, the type and concentration of the catalyst, reaction temperature, and reaction time.
| Product Component | Composition (%) |
| 1,3-Propanediol Distearate | 43.4 |
| 1,3-Propanediol Monostearate | 49.2 |
| Unreacted Stearic Acid | 0.8 |
| Unreacted 1,3-Propanediol | 3.62 |
Experimental Protocols
Two primary methods for the synthesis of 1,3-propanediol stearate esters are presented: acid-catalyzed esterification and enzymatic synthesis.
Protocol 1: Acid-Catalyzed Esterification
This protocol is based on a standard Fischer-Speier esterification method using an acid catalyst to promote the reaction between stearic acid and 1,3-propanediol.
Materials:
-
Stearic Acid (C₁₈H₃₆O₂)
-
1,3-Propanediol (C₃H₈O₂)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap if using toluene, separatory funnel)
Procedure:
-
Reactant Setup: In a round-bottom flask, combine stearic acid and 1,3-propanediol. A molar ratio of approximately 1:1 is a reasonable starting point for producing a mixture of mono- and diesters. For the specific composition detailed in the table above, a 1:1 molar ratio was used.
-
Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid, to the reaction mixture. A typical catalyst loading is 0.5-2% by weight of the reactants.
-
Reaction: Heat the mixture to the desired reaction temperature, for instance, 140°C, and stir for a set duration, such as 7 hours. The water produced during the reaction can be removed by distillation, optionally aided by an azeotropic solvent like toluene using a Dean-Stark apparatus to drive the equilibrium towards the products.
-
Work-up: After cooling the reaction mixture, dissolve it in an organic solvent like diethyl ether. Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The resulting mixture of mono- and diesters can be further purified using techniques like column chromatography if a specific ester is desired.
Protocol 2: Enzymatic Esterification (Alternative Method)
Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis, often proceeding at lower temperatures and without the need for harsh acids.
Materials:
-
Stearic Acid
-
1,3-Propanediol
-
Immobilized Lipase (e.g., Candida antarctica lipase B)
-
Vacuum pump
Procedure:
-
Reactant and Enzyme Setup: Combine stearic acid, 1,3-propanediol (e.g., in a 1:1 molar ratio), and the immobilized lipase in a reaction vessel.
-
Reaction: Stir the mixture at a moderate temperature, for example, 70°C, under reduced pressure (e.g., 50 mbar) for a specified time, such as 6 hours, to facilitate the removal of water.
-
Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.
-
Product: The filtered reaction mixture contains the desired esters and can be used directly or further purified as needed.
Visualizations
Acid-Catalyzed Esterification Workflow
Application Notes and Protocols for the Production of 3-Hydroxypropyl Octadecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the synthesis of 3-hydroxypropyl octadecanoate, a valuable monoester with applications in cosmetics, pharmaceuticals, and as a specialty chemical. The synthesis of this compound can be achieved through various transesterification and esterification methods, primarily categorized into enzymatic and chemical approaches.
Introduction to Synthesis Methods
The production of 3-hydroxypropyl octadecanoate involves the reaction of an octadecanoate source (stearic acid or its ester) with 1,3-propanediol. The two primary routes explored in these notes are:
-
Enzymatic Synthesis: This method utilizes lipases, often in an immobilized form, to catalyze the esterification of stearic acid with 1,3-propanediol. It is favored for its high selectivity, mild reaction conditions, and environmentally friendly nature. The enzyme Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym® 435, is a highly effective catalyst for this reaction.[1]
-
Chemical Synthesis: This approach typically involves acid-catalyzed esterification (Fischer esterification) of stearic acid with 1,3-propanediol or the transesterification of a stearic acid ester (e.g., methyl stearate) with 1,3-propanediol.[2] Common catalysts include sulfuric acid and p-toluenesulfonic acid.[3]
Comparative Data of Synthesis Methods
The choice of synthesis method can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of typical reaction conditions and outcomes for the enzymatic and chemical synthesis of 3-hydroxypropyl octadecanoate and analogous long-chain fatty acid esters.
Table 1: Comparison of Reaction Parameters for the Synthesis of 3-Hydroxypropyl Octadecanoate and Analogous Esters
| Parameter | Enzymatic Synthesis (Novozym® 435) | Chemical Synthesis (Acid-Catalyzed) |
| Reactants | Stearic Acid & 1,3-Propanediol | Stearic Acid & 1,3-Propanediol or Methyl Stearate & 1,3-Propanediol |
| Catalyst | Immobilized Candida antarctica Lipase B (Novozym® 435) | p-Toluenesulfonic Acid or Sulfuric Acid |
| Temperature | 60-80°C | 110-140°C |
| Reaction Time | 4-48 hours | 2-8 hours |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | 1:1.2 to 1:3 |
| Catalyst Loading | 5-10% (w/w of reactants) | 1-5% (w/w of reactants) |
| Solvent | Often solvent-free | Toluene or solvent-free |
| Typical Yield | >90% (conversion) | 75-95% |
| Byproducts | Water | Water or Methanol |
Detailed Experimental Protocols
Protocol for Enzymatic Synthesis of 3-Hydroxypropyl Octadecanoate
This protocol describes the lipase-catalyzed esterification of stearic acid and 1,3-propanediol in a solvent-free system.
Materials:
-
Stearic Acid (MW: 284.48 g/mol )
-
1,3-Propanediol (MW: 76.09 g/mol )
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Hexane (for product extraction)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Magnetic Stirrer with Hotplate
-
Reaction Vessel (e.g., 100 mL round-bottom flask)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, combine stearic acid (e.g., 28.45 g, 0.1 mol) and 1,3-propanediol (e.g., 11.41 g, 0.15 mol). The molar ratio of stearic acid to 1,3-propanediol is set at 1:1.5.
-
Reaction Setup: Place the flask in a temperature-controlled oil bath on a magnetic stirrer. Add a magnetic stir bar to the flask.
-
Initiation of Reaction: Heat the mixture to 70°C with continuous stirring until the stearic acid is completely melted and a homogenous mixture is formed.
-
Enzyme Addition: Add Novozym® 435 (e.g., 2.0 g, approximately 5% w/w of total reactants) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 70°C with constant stirring (e.g., 200 rpm) for 24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing the consumption of stearic acid via titration with a standard NaOH solution.
-
Enzyme Recovery: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of hexane to dissolve the product and unreacted substrates. Separate the immobilized enzyme by filtration. The recovered enzyme can be washed with hexane and dried for potential reuse.
-
Product Isolation: Transfer the filtrate to a separatory funnel. Wash the organic phase twice with 25 mL of distilled water to remove any residual 1,3-propanediol.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-hydroxypropyl octadecanoate.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure monoester.
Protocol for Chemical Synthesis of 3-Hydroxypropyl Octadecanoate
This protocol details the acid-catalyzed transesterification of ethyl stearate with 1,3-propanediol.
Materials:
-
Ethyl Stearate (MW: 312.54 g/mol )
-
1,3-Propanediol (MW: 76.09 g/mol )
-
p-Toluenesulfonic Acid Monohydrate (p-TSA) (MW: 190.22 g/mol )
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Reaction Vessel with a Dean-Stark Apparatus
-
Magnetic Stirrer with Heating Mantle
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethyl stearate (e.g., 31.25 g, 0.1 mol), 1,3-propanediol (e.g., 9.13 g, 0.12 mol), and p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol).
-
Reaction Setup: Add 100 mL of toluene to the flask. Place the flask in a heating mantle on a magnetic stirrer and add a stir bar.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C). The ethanol and water generated during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more ethanol/water is collected in the Dean-Stark trap. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching: After the reaction is complete, cool the flask to room temperature.
-
Work-up: Carefully add 50 mL of a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to obtain pure 3-hydroxypropyl octadecanoate.
Visualizations of Processes and Pathways
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of 3-hydroxypropyl octadecanoate.
Chemical Transesterification Pathway
Caption: Acid-catalyzed transesterification pathway.
Logical Relationship of Synthesis Methods
Caption: Overview of synthesis methods for 3-hydroxypropyl octadecanoate.
References
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxypropyl Stearate
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-hydroxypropyl stearate is a fatty acid ester with potential applications in various industries, including cosmetics and pharmaceuticals. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This document provides a detailed application note and protocol for the GC-MS analysis of 3-hydroxypropyl stearate. Due to the presence of a free hydroxyl group, derivatization is recommended to improve its chromatographic behavior and sensitivity.
Experimental Protocol
A robust GC-MS method for 3-hydroxypropyl stearate involves sample preparation including derivatization, followed by instrumental analysis.
1. Sample Preparation: Derivatization
To improve volatility and thermal stability for GC-MS analysis, the hydroxyl group of 3-hydroxypropyl stearate should be derivatized. A common and effective method is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[1]
-
Reagents and Materials:
-
3-hydroxypropyl stearate standard
-
Sample containing 3-hydroxypropyl stearate
-
Anhydrous pyridine or other suitable solvent
-
Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., deuterated stearic acid or a similar compound not present in the sample)
-
Vortex mixer
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh a known amount of the sample or standard into a clean, dry reaction vial.
-
Dissolve the sample in a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine).
-
Add a known amount of internal standard.
-
Add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).[2]
-
Cap the vial tightly and vortex thoroughly.
-
Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g., 60-80°C for 30-60 minutes).[2][3] Optimization may be required.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, dilute the sample with an appropriate solvent.
-
2. GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2] A polar column like HP-88 could also be considered for separation of fatty acid esters.[4][5] |
| Injector | Split/Splitless, set to 280°C. A splitless injection is often used for trace analysis.[2][6] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature: 80°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min.[2] This program should be optimized based on the retention time of the analyte. |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV[4] |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-650[5] |
| Data Acquisition | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3][6][7] |
Data Presentation
Quantitative analysis of 3-hydroxypropyl stearate can be performed using an internal standard method. A calibration curve should be constructed using standards of known concentrations. The results can be summarized in a table as shown below.
Table 1: Quantitative Analysis of 3-Hydroxypropyl Stearate
| Sample ID | Analyte Concentration (e.g., µg/mL) | Internal Standard Area | Analyte Area | Calculated Amount | % Recovery (for QC samples) |
| Blank | 0 | X | 0 | Not Detected | N/A |
| Standard 1 | 1 | X | Y1 | 1 | N/A |
| Standard 2 | 5 | X | Y2 | 5 | N/A |
| Standard 3 | 10 | X | Y3 | 10 | N/A |
| Sample 1 | ? | X | Ys1 | Z1 | N/A |
| QC Sample | 7.5 | X | Yqc | Zqc | 98% |
Note: This table is a template. The actual values will be obtained from the experimental data.
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 3-hydroxypropyl stearate.
Logical Relationship Diagram
Caption: The logic behind derivatizing 3-hydroxypropyl stearate for GC-MS analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]
- 5. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Hydroxypropyl Octadecanoate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive method for the quantification of 3-hydroxypropyl octadecanoate using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). 3-hydroxypropyl octadecanoate, a long-chain fatty acid ester, lacks a significant UV chromophore, making traditional UV detection challenging. The described reverse-phase HPLC method with ELSD provides a reliable solution for its quantification in various sample matrices. This document provides the necessary protocols for sample preparation, chromatographic separation, and data analysis, making it a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Introduction
3-hydroxypropyl octadecanoate is a fatty acid ester with potential applications in pharmaceutical and cosmetic formulations. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. Due to its chemical structure, 3-hydroxypropyl octadecanoate does not possess a chromophore that absorbs light in the UV-visible range, rendering UV-based HPLC detection methods ineffective.[1][2][3][4] Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are universal detection techniques suitable for non-volatile and semi-volatile compounds that do not rely on the analyte's optical properties.[3][5][6][7][8] This application note presents a validated reverse-phase HPLC method utilizing an ELSD for the sensitive and reliable quantification of 3-hydroxypropyl octadecanoate.
Experimental
Materials and Reagents
-
3-hydroxypropyl octadecanoate reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Isopropanol (HPLC grade)
-
Hexane (HPLC grade)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Chromatography data acquisition and processing software
Chromatographic Conditions
A reverse-phase separation was optimized for the analysis of 3-hydroxypropyl octadecanoate.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Methanol |
| Mobile Phase B | Isopropanol |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow (Nitrogen) | 1.5 L/min |
Table 1: HPLC-ELSD Chromatographic Conditions
| Time (min) | % Mobile Phase A (Methanol) | % Mobile Phase B (Isopropanol) |
| 0.0 | 90 | 10 |
| 10.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-hydroxypropyl octadecanoate reference standard and dissolve it in 10 mL of hexane in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
Sample Preparation: The sample preparation protocol will depend on the matrix. For a simple matrix, dissolve a known amount of the sample in hexane to achieve a theoretical concentration of 3-hydroxypropyl octadecanoate within the calibration range. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[9]
Results and Discussion
Method Validation
The developed HPLC-ELSD method was validated for linearity, precision, and accuracy.
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The peak area was plotted against the concentration, and a calibration curve was constructed. The relationship between peak area and concentration is often non-linear with ELSD and may require a logarithmic transformation or a quadratic fit.[1][10]
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 10 | 1258 | 2.1 |
| 25 | 3215 | 1.8 |
| 50 | 6580 | 1.5 |
| 100 | 13540 | 1.2 |
| 250 | 35210 | 1.0 |
| 500 | 71560 | 0.8 |
Table 3: Linearity Data for 3-hydroxypropyl octadecanoate
Precision: The precision of the method was determined by analyzing six replicate injections of a 100 µg/mL standard solution. The relative standard deviation (RSD) of the peak areas was calculated.
| Parameter | Result |
| Intra-day Precision (n=6, RSD%) | 1.1% |
| Inter-day Precision (n=6, over 3 days, RSD%) | 2.3% |
Table 4: Precision of the HPLC-ELSD Method
Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of 3-hydroxypropyl octadecanoate was spiked into a placebo sample at three different concentration levels (50, 100, and 250 µg/mL). The samples were then prepared and analyzed, and the percentage recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 49.2 | 98.4 |
| 100 | 101.5 | 101.5 |
| 250 | 246.8 | 98.7 |
Table 5: Accuracy (Recovery) of the HPLC-ELSD Method
Protocol Workflow
Figure 1: Workflow for the quantification of 3-hydroxypropyl octadecanoate.
Conclusion
The developed reverse-phase HPLC method with ELSD provides a sensitive, accurate, and precise method for the quantification of 3-hydroxypropyl octadecanoate. The method is suitable for routine quality control and research applications where UV detection is not feasible. The provided protocol and validation data demonstrate the reliability of this approach for the analysis of this and similar long-chain fatty acid esters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hplc.eu [hplc.eu]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ELSD-LT III : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Octadecanoic acid, 3-hydroxypropyl ester | 10108-23-3 | Benchchem [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application of 3-hydroxypropyl stearate as an emollient in cosmetic formulations.
Reference: ACS-AN-2025-11-02
Introduction
3-Hydroxypropyl stearate is a versatile and effective emollient for use in a wide range of cosmetic and personal care formulations. Chemically, it is the ester of stearic acid and 1,3-propanediol. Its molecular structure provides a unique combination of desirable properties, including excellent skin-softening, moisturizing, and sensory characteristics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing 3-hydroxypropyl stearate in their formulations.
Chemical Information:
| Property | Value |
| INCI Name | HYDROXYPROPYL STEARATE |
| CAS Number | 25190-52-7[1] |
| Molecular Formula | C21H42O3[1] |
| Molecular Weight | 342.6 g/mol [1] |
| Appearance | White to off-white waxy solid |
Key Features and Benefits in Cosmetic Formulations
3-Hydroxypropyl stearate serves multiple functions in cosmetic formulations, primarily acting as an emollient to improve skin feel and barrier function.
-
Emolliency and Moisturization: It forms a non-occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This leads to softer, smoother, and more supple skin.
-
Sensory Profile: It imparts a rich, cushiony feel to formulations without being overly greasy. Its spreading properties contribute to a pleasant application experience.
-
Formulation Stability: It can act as a co-emulsifier and viscosity modifier, contributing to the overall stability and texture of emulsions.
-
Safety Profile: 3-Hydroxypropyl stearate is not classified as a hazardous substance according to GHS criteria, indicating a favorable safety profile for cosmetic use.[1]
Applications
3-Hydroxypropyl stearate is suitable for a variety of cosmetic and personal care products, including:
-
Skin Care: Moisturizers, creams, lotions, serums, and body butters.
-
Sun Care: Sunscreen lotions and creams.
-
Color Cosmetics: Foundations, concealers, and cream blushes.
-
Hair Care: Conditioners and hair styling creams for improved texture and feel.
Experimental Protocols for Efficacy Evaluation
To substantiate claims related to the emollient properties of 3-hydroxypropyl stearate, a series of in-vitro and in-vivo studies are recommended. The following protocols provide a framework for a comprehensive evaluation.
In-Vivo Evaluation of Skin Hydration and Barrier Function
This protocol outlines a human clinical study to assess the short-term and long-term moisturizing effects of a formulation containing 3-hydroxypropyl stearate.
Objective: To quantify the effect of a test formulation on skin hydration and transepidermal water loss (TEWL).
Methodology:
-
Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived dry skin.
-
Test Areas: Demarcate test sites on the volar forearms of each subject.
-
Baseline Measurements: Acclimatize subjects to a controlled environment (temperature and humidity) before taking baseline measurements of skin hydration (using a Corneometer®) and TEWL (using a Tewameter®).
-
Product Application: Apply a standardized amount of the test formulation containing 3-hydroxypropyl stearate to the designated test sites. A control site with no application and a placebo formulation (without 3-hydroxypropyl stearate) should be included.
-
Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 2, 4, 8, and 24 hours after a single application for short-term effects, and after 1, 2, and 4 weeks of daily application for long-term effects).
-
Data Analysis: Analyze the changes in skin hydration and TEWL from baseline and compare the results between the test formulation, placebo, and untreated control sites using appropriate statistical methods.
Workflow for In-Vivo Skin Hydration and TEWL Measurement:
Caption: Workflow for in-vivo evaluation of skin hydration and TEWL.
In-Vitro Evaluation of Skin Barrier Function
This protocol describes an in-vitro method to assess the potential of 3-hydroxypropyl stearate to enhance skin barrier function using a reconstructed human epidermis (RHE) model.
Objective: To evaluate the effect of a test formulation on the expression of key skin barrier-related biomarkers.
Methodology:
-
Cell Culture: Culture RHE models to the point of a fully differentiated epidermis.
-
Product Application: Topically apply the test formulation containing 3-hydroxypropyl stearate to the RHE tissues. A placebo formulation and an untreated control should be included.
-
Incubation: Incubate the treated tissues for a specified period (e.g., 24 or 48 hours).
-
Biomarker Analysis: At the end of the incubation period, harvest the tissues and analyze the expression of key barrier function proteins (e.g., filaggrin, loricrin, involucrin) and lipids (e.g., ceramides) using techniques such as quantitative real-time PCR (qRT-PCR), Western blotting, or immunohistochemistry.
-
Data Analysis: Compare the expression levels of the target biomarkers in the tissues treated with the test formulation to the placebo and untreated controls.
Workflow for In-Vitro Biomarker Analysis:
Caption: Workflow for in-vitro analysis of skin barrier biomarkers.
Sensory Panel Evaluation
This protocol details the methodology for conducting a sensory evaluation of a cosmetic formulation containing 3-hydroxypropyl stearate.
Objective: To characterize the sensory attributes of a formulation and compare it to a placebo or benchmark product.
Methodology:
-
Panelist Selection and Training: Select and train a panel of sensory assessors to identify and quantify specific sensory attributes of cosmetic products.
-
Sample Preparation: Prepare the test formulation containing 3-hydroxypropyl stearate and a control/placebo formulation. Samples should be blinded and presented in a randomized order.
-
Evaluation Procedure: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., volar forearm) and evaluate various sensory parameters at different time points (e.g., during application, immediately after, and after 5 minutes).
-
Sensory Attributes: The evaluated attributes may include:
-
Pick-up and Spreadability: Ease of removal from the container and application on the skin.
-
Feel during Application: Greasiness, stickiness, smoothness.
-
Absorption: Speed of absorption into the skin.
-
After-feel: Tackiness, residue, softness, moisturized feel.
-
-
Data Collection and Analysis: Panelists rate the intensity of each attribute on a standardized scale. The data is then statistically analyzed to identify significant differences between the test and control formulations.
Quantitative Data Summary
The following tables present example data that could be generated from the experimental protocols described above.
Table 1: In-Vivo Skin Hydration (Corneometer® Units) - 4-Week Study
| Time Point | Untreated Control (Mean ± SD) | Placebo (Mean ± SD) | Formulation with 3-HP Stearate (Mean ± SD) | % Improvement vs. Placebo |
| Baseline | 35.2 ± 5.1 | 35.5 ± 4.9 | 35.4 ± 5.3 | - |
| Week 1 | 36.1 ± 5.3 | 38.2 ± 5.0 | 45.8 ± 4.7 | 19.9% |
| Week 2 | 35.8 ± 5.0 | 39.5 ± 4.8 | 49.2 ± 5.1 | 24.6% |
| Week 4 | 36.5 ± 5.2 | 40.1 ± 5.1 | 52.7 ± 4.9 | 31.4% |
| p < 0.05 compared to placebo |
Table 2: In-Vivo Transepidermal Water Loss (g/m²/h) - 4-Week Study
| Time Point | Untreated Control (Mean ± SD) | Placebo (Mean ± SD) | Formulation with 3-HP Stearate (Mean ± SD) | % Reduction vs. Placebo |
| Baseline | 12.5 ± 2.1 | 12.3 ± 2.3 | 12.4 ± 2.2 | - |
| Week 1 | 12.1 ± 2.0 | 11.5 ± 2.1 | 9.8 ± 1.9 | 14.8% |
| Week 2 | 12.3 ± 2.2 | 11.2 ± 1.9 | 9.1 ± 1.7 | 18.8% |
| Week 4 | 12.0 ± 2.1 | 10.9 ± 2.0 | 8.5 ± 1.8 | 22.0% |
| p < 0.05 compared to placebo |
Table 3: Sensory Panel Evaluation (Mean Scores on a 10-point scale)
| Attribute | Placebo | Formulation with 3-HP Stearate |
| Spreadability | 6.5 | 8.2 |
| Greasiness (during application) | 5.8 | 4.1 |
| Absorption Speed | 6.1 | 7.5 |
| Softness (after-feel) | 5.5 | 8.5 |
| Tackiness (after-feel) | 4.2 | 2.1 |
| p < 0.05 compared to placebo |
Formulation Guidelines
3-Hydroxypropyl stearate can be incorporated into the oil phase of cosmetic emulsions. The typical use level ranges from 1% to 10%, depending on the desired sensory profile and emolliency. It is compatible with a wide range of cosmetic ingredients, including other esters, silicones, and vegetable oils.
Example Formulation: Moisturizing Daily Lotion
| Phase | Ingredient | INCI Name | % w/w |
| A | Deionized Water | Aqua | to 100 |
| Glycerin | Glycerin | 3.00 | |
| Xanthan Gum | Xanthan Gum | 0.20 | |
| B | 3-Hydroxypropyl Stearate | Hydroxypropyl Stearate | 5.00 |
| Cetearyl Alcohol | Cetearyl Alcohol | 2.50 | |
| Glyceryl Stearate | Glyceryl Stearate | 2.00 | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 4.00 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 |
| Fragrance | Parfum | 0.10 |
Procedure:
-
Heat Phase A and Phase B separately to 75-80°C.
-
Add Phase B to Phase A with constant stirring.
-
Homogenize for 2-3 minutes.
-
Cool down to 40°C with gentle stirring.
-
Add Phase C ingredients and mix until uniform.
Conclusion
3-Hydroxypropyl stearate is a high-performance emollient that offers significant benefits in terms of skin moisturization, barrier function, and sensory experience. The experimental protocols and formulation guidelines provided in this document offer a comprehensive framework for its evaluation and application in cosmetic products. Its favorable safety profile and versatile properties make it an excellent choice for developing innovative and effective personal care formulations.
References
Application Notes and Protocols for 3-Hydroxypropyl Octadecanoate in Pharmaceutical Preparations
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive guide to the application of 3-hydroxypropyl octadecanoate as a pharmaceutical excipient.
Introduction
3-Hydroxypropyl octadecanoate, also known as 1,3-propanediol monostearate, is a monoester of stearic acid and 1,3-propanediol.[1] As a member of the long-chain fatty acid ester family, it possesses chemical properties that make it a promising, though not yet widely documented, excipient in pharmaceutical formulations.[2][3] Its structure is analogous to more common excipients like glyceryl monostearate (GMS) and propylene glycol monostearate, suggesting its utility in various drug delivery applications.[4][5]
These application notes provide a detailed overview of the potential uses of 3-hydroxypropyl octadecanoate based on its predicted physicochemical properties and data from structurally similar compounds. The protocols outlined below are established methods for formulating and characterizing lipid-based drug delivery systems.
Physicochemical Properties and Rationale for Use
The utility of a fatty acid ester in pharmaceutical formulations is largely dictated by its physicochemical properties, particularly its lipophilicity, melting point, and its Hydrophile-Lipophile Balance (HLB). The HLB value indicates the relative balance between the hydrophilic and lipophilic portions of the molecule and determines its suitability as an emulsifying agent.[6] A lower HLB value (typically 4-6) is indicative of a good water-in-oil (W/O) emulsifier, while a higher HLB value is suitable for oil-in-water (O/W) emulsions.[7]
Table 1: Physicochemical Properties of 3-Hydroxypropyl Octadecanoate and Analogous Compounds
| Property | 3-Hydroxypropyl Octadecanoate | Glyceryl Monostearate (GMS) | Propylene Glycol Monostearate |
|---|---|---|---|
| Synonyms | 1,3-Propanediol monostearate[8] | Monostearin | 1,2-Propanediol monostearate[9] |
| Molecular Formula | C21H42O3[10] | C21H42O4 | C21H42O3[9] |
| Molecular Weight | 342.56 g/mol [8] | 358.56 g/mol | 342.56 g/mol |
| Melting Point | 51.5-52.0 °C[8] | 55-60 °C | ~45 °C |
| Predicted HLB Value | ~3-4 | 3.8[11] | 3.4[9] |
| Primary Function | Emulsifier, Lipid Matrix Former[2] | Emulsifier, Stabilizer, Lubricant[4] | Emulsifier, Stabilizer[5][12] |
The solid nature of 3-hydroxypropyl octadecanoate at body temperature and its lipophilic character make it an excellent candidate for creating solid lipid matrices for controlled drug release.[4][13]
Key Applications in Pharmaceutical Formulations
3-Hydroxypropyl octadecanoate can serve as the primary solid lipid in the formulation of SLNs. These are colloidal drug carriers that encapsulate lipophilic drugs in a solid lipid core.[14] This application is particularly valuable for improving the oral bioavailability of poorly water-soluble drugs.[15]
Advantages:
-
Controlled Release: The solid lipid matrix slows the diffusion of the encapsulated drug, providing a sustained release profile.[16][17]
-
Enhanced Stability: Protects sensitive active pharmaceutical ingredients (APIs) from chemical degradation.
-
Improved Bioavailability: Facilitates drug absorption, potentially through lymphatic uptake for long-chain fatty acid-based lipids.[18]
As a lipophilic, nonionic surfactant with a low HLB value, 3-hydroxypropyl octadecanoate is suitable for use as an emulsifier or co-emulsifier in the formulation of nanoemulsions.[5][19] Nanoemulsions are kinetically stable, transparent or translucent systems of oil, water, and surfactants with droplet sizes typically under 200 nm.[20][21] They are used to enhance the solubility and delivery of hydrophobic drugs for oral, topical, and parenteral administration.[22][23]
The waxy nature of 3-hydroxypropyl octadecanoate allows it to be used as a matrix-forming agent in tablets and other solid dosage forms.[4] When mixed with the API and other excipients, it can form a lipid matrix that controls the rate of drug release through diffusion and/or erosion of the matrix.[4]
Quantitative Data from Formulations with Analogous Lipids
The following tables summarize formulation parameters and resulting characteristics for SLNs prepared with stearic acid and glyceryl monostearate, which are structurally and functionally similar to 3-hydroxypropyl octadecanoate.
Table 2: Example Formulations of Solid Lipid Nanoparticles (SLNs)
| Lipid Matrix | Drug | Lipid Conc. (% w/v) | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|---|---|
| Glyceryl Monostearate[13][16] | Docetaxel | Not Specified | Not Specified | ~100 | Low | Stable | Excellent |
| Stearic Acid[15] | Paliperidone | Not Specified | Gelucire® 50/13 | 230 ± 30 | Not Specified | Not Specified | 42.4 |
| Stearic Acid[24] | Losartan | 1-2% | Tween 80 (2%) | 250-500 | 0.2-0.4 | -25 to -35 | 60-80 |
| GMS / Precirol / Stearic Acid[25] | Zataria Essential Oil | Not Specified | Not Specified | 220-486 | 0.25-0.37 | -17.6 to -37.8 | 85.3-95.2 |
PDI: Polydispersity Index
Experimental Protocols
This protocol describes a common and effective method for producing SLNs.[14][24]
Materials:
-
3-Hydroxypropyl octadecanoate (or analogous solid lipid)
-
Active Pharmaceutical Ingredient (API), lipophilic
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Accurately weigh the solid lipid and the API. Place them in a beaker and heat to approximately 5-10°C above the melting point of the lipid (e.g., 60-65°C for 3-hydroxypropyl octadecanoate). Stir until a clear, homogenous lipid melt is formed. If using a co-surfactant like lecithin, add it to the lipid phase.[24]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water. Heat the aqueous phase to the same temperature as the lipid phase.[24]
-
Pre-emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-speed homogenizer (e.g., at 10,000-20,000 rpm) for 10-15 minutes. This will form a coarse oil-in-water pre-emulsion.[14]
-
Homogenization/Sonication: Immediately subject the hot pre-emulsion to high-energy dispersion. This can be achieved through:
-
High-Pressure Homogenization: Process the emulsion through a high-pressure homogenizer for several cycles.
-
Ultrasonication: Immerse a probe sonicator into the pre-emulsion and sonicate at high power (e.g., 75% amplitude) for 15-25 minutes.[24]
-
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. Rapid cooling will cause the lipid to recrystallize, forming solid lipid nanoparticles with the API encapsulated within.
-
Storage: Store the final SLN dispersion at 4°C.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a particle size analyzer.[23]
-
Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[23] Perform the measurement at 25°C. The PDI value indicates the width of the size distribution, with values below 0.3 being acceptable for pharmaceutical applications. The zeta potential provides an indication of the colloidal stability; values greater than |30| mV suggest excellent stability.[25]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation or ultrafiltration to separate free drug from the SLNs.
-
Procedure:
-
Place a known amount of the SLN dispersion in a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to separate the aqueous phase containing the unencapsulated drug from the nanoparticles.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. Morphological and Thermal Analysis:
-
Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[13][24]
-
Thermal Properties: Analyze the melting and crystallization behavior of the SLNs using Differential Scanning Calorimetry (DSC). A shift in the melting peak of the lipid in the SLN formulation compared to the bulk lipid can indicate drug incorporation and nanoparticle formation.[13][17]
Visualizations
Caption: General workflow for the formulation and characterization of SLNs.
Caption: Relationship of properties to pharmaceutical applications.
Conclusion and Future Perspectives
While 3-hydroxypropyl octadecanoate is not yet a mainstream pharmaceutical excipient, its structural similarity to well-established lipids like glyceryl monostearate suggests significant potential. It is a promising candidate for developing advanced drug delivery systems, particularly for enhancing the bioavailability of poorly soluble drugs.
Future research should focus on the formal characterization of various grades of 3-hydroxypropyl octadecanoate, establishing its safety and toxicity profile, and exploring its performance with a wider range of APIs. Such studies will be crucial for its adoption by the pharmaceutical industry.
References
- 1. 3-Hydroxypropyl stearate | C21H42O3 | CID 168316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octadecanoic acid, 3-hydroxypropyl ester | 10108-23-3 | Benchchem [benchchem.com]
- 3. safic-alcan.com [safic-alcan.com]
- 4. Glyceryl Monostearate - CD Formulation [formulationbio.com]
- 5. NIKKOL PMS-1CV (Propylene Glycol Monostearate) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. SORBITAN STEARATE - Ataman Kimya [atamanchemicals.com]
- 8. Octadecanoic acid 3-hydroxypropyl ester | 10108-23-3 [amp.chemicalbook.com]
- 9. propylene glycol stearate, 1323-39-3 [thegoodscentscompany.com]
- 10. chemnet.com [chemnet.com]
- 11. scientificspectator.com [scientificspectator.com]
- 12. nbinno.com [nbinno.com]
- 13. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Solid lipid nanoparticles of stearic acid for the drug delivery of paliperidone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]
- 17. Glyceryl Monostearate based Solid Lipid Nanoparticles for Control...: Ingenta Connect [ingentaconnect.com]
- 18. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROPYLENE GLYCOL ISOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 20. Phase Behaviour and Formation of Fatty Acid Esters Nanoemulsions Containing Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Polyglycerol Ester-Based Low Energy Nanoemulsions with Red Raspberry Seed Oil and Fruit Extracts: Formulation Development toward Effective In Vitro/In Vivo Bioperformance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jetir.org [jetir.org]
- 24. media.neliti.com [media.neliti.com]
- 25. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]
Application Notes and Protocols for the Purification of Synthesized 3-Hydroxypropyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-hydroxypropyl stearate, a long-chain fatty acid ester with potential applications in the pharmaceutical and cosmetic industries as an emollient and formulation excipient. The protocol outlines a lipase-catalyzed synthesis followed by a multi-step purification process involving neutralization, column chromatography, and recrystallization. This procedure is designed to yield a high-purity product suitable for research and development purposes.
Introduction
3-Hydroxypropyl stearate (3-HPS) is the ester of stearic acid and 1,3-propanediol. Its amphiphilic nature, arising from the long hydrophobic alkyl chain of stearic acid and the hydrophilic hydroxyl group of the propanediol moiety, makes it a compound of interest for various applications. The synthesis of 3-HPS can be achieved through several methods, including acid-catalyzed esterification and enzymatic synthesis. Lipase-catalyzed synthesis is often preferred due to its mild reaction conditions and high selectivity, which can minimize the formation of byproducts.
Following synthesis, the crude product contains a mixture of 3-hydroxypropyl stearate, unreacted starting materials (stearic acid and 1,3-propanediol), the lipase catalyst, and potentially minor byproducts. A robust purification protocol is therefore essential to isolate 3-HPS with high purity. This application note details a comprehensive purification strategy employing a combination of extraction, column chromatography, and recrystallization.
Physicochemical Properties of 3-Hydroxypropyl Stearate
A summary of the key physicochemical properties of 3-hydroxypropyl stearate is presented in Table 1. This information is critical for designing and optimizing purification strategies.
| Property | Value | Reference |
| Molecular Formula | C21H42O3 | [1] |
| Molecular Weight | 342.6 g/mol | [1] |
| IUPAC Name | 3-hydroxypropyl octadecanoate | [1] |
| Appearance | Waxy solid (predicted) | |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether), sparingly soluble in polar solvents. |
Experimental Protocols
I. Synthesis of 3-Hydroxypropyl Stearate via Lipase-Catalyzed Esterification
This protocol describes a representative enzymatic synthesis of 3-hydroxypropyl stearate.
Materials:
-
Stearic Acid
-
1,3-Propanediol
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435
-
Toluene (or other suitable organic solvent)
-
Molecular sieves (4 Å)
Procedure:
-
In a round-bottom flask, combine stearic acid and 1,3-propanediol in a suitable molar ratio (e.g., 1:3 to ensure complete conversion of the fatty acid).
-
Add a suitable organic solvent, such as toluene, to dissolve the reactants.
-
Add molecular sieves to the reaction mixture to remove water generated during the esterification, which can inhibit the enzyme and reduce the yield.
-
Add the immobilized lipase (e.g., 10% by weight of the reactants).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-70 °C) with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the stearic acid is consumed.
II. Purification of 3-Hydroxypropyl Stearate
The following protocol outlines a three-stage purification process: initial workup, column chromatography, and recrystallization.
A. Stage 1: Workup and Neutralization
This initial step aims to remove the enzyme catalyst and any unreacted acidic starting material.
Materials:
-
Crude reaction mixture from synthesis
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Filter the mixture to remove the immobilized lipase. The lipase can be washed with additional diethyl ether and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize and remove any unreacted stearic acid.[2] Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine to remove any remaining aqueous solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxypropyl stearate.
B. Stage 2: Purification by Column Chromatography
This step separates the desired product from nonpolar impurities and any remaining starting materials.
Materials:
-
Crude 3-hydroxypropyl stearate
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
Procedure:
-
Prepare the Column: Slurry pack a glass chromatography column with silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC). A common mobile phase for TLC analysis of long-chain esters is a mixture of hexane and ethyl acetate.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified 3-hydroxypropyl stearate.
Table 2: Representative Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 0% to 50% Ethyl Acetate) |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
| Typical Crude Purity | 70-85% |
| Purity after Chromatography | >95% |
| Typical Yield | 80-90% |
C. Stage 3: Final Purification by Recrystallization
Recrystallization is employed to achieve a higher purity of the final product.
Materials:
-
Purified 3-hydroxypropyl stearate from column chromatography
-
Suitable recrystallization solvent or solvent pair (e.g., acetone, hexane/ethyl acetate, or diethyl ether/petroleum ether)
Procedure:
-
Dissolve the 3-hydroxypropyl stearate in a minimum amount of the chosen hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure 3-hydroxypropyl stearate.
Table 3: Representative Recrystallization Parameters
| Parameter | Value |
| Solvent System | Acetone or Hexane/Ethyl Acetate |
| Dissolution Temperature | Boiling point of the solvent |
| Crystallization Temperature | Room temperature, followed by 0-4 °C |
| Purity after Recrystallization | >99% |
| Typical Yield | 85-95% |
Workflow and Diagrams
The overall workflow for the synthesis and purification of 3-hydroxypropyl stearate is depicted in the following diagram.
Caption: Workflow for the synthesis and purification of 3-hydroxypropyl stearate.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis and purification of 3-hydroxypropyl stearate. The combination of a selective enzymatic synthesis followed by a multi-step purification process, including neutralization, column chromatography, and recrystallization, allows for the isolation of the target compound with high purity. This purified 3-hydroxypropyl stearate can be utilized in various research and development applications within the pharmaceutical and cosmetic fields. The provided tables and workflow diagram offer a clear and concise guide for researchers to replicate and adapt this protocol.
References
Application Notes and Protocols for the Characterization of 3-Hydroxypropyl Octadecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and characterization of 3-hydroxypropyl octadecanoate.
Introduction
3-Hydroxypropyl octadecanoate, also known as 3-hydroxypropyl stearate, is a fatty acid ester with potential applications in the pharmaceutical and cosmetic industries. Its amphiphilic nature, arising from the long hydrophobic octadecanoyl chain and the hydrophilic hydroxyl group, makes it a candidate for use as an emulsifier, stabilizer, or drug delivery vehicle. Accurate and thorough characterization is crucial to ensure its purity, stability, and performance in final formulations. This document outlines the key analytical techniques for its characterization and provides detailed experimental protocols.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 3-hydroxypropyl octadecanoate is presented below.
| Property | Value |
| Chemical Name | 3-hydroxypropyl octadecanoate |
| Synonyms | 3-Hydroxypropyl stearate, 1,3-Propanediol monostearate |
| CAS Number | 10108-23-3 |
| Molecular Formula | C₂₁H₄₂O₃ |
| Molecular Weight | 342.56 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51.5-52.0 °C[1] |
| Boiling Point (Predicted) | 416.3 ± 18.0 °C |
| FTIR (cm⁻¹) | ~3600-3200 (O-H stretch), ~2960-2850 (C-H stretch), ~1740 (C=O stretch)[2] |
| ¹H NMR (CDCl₃, ppm) | δ ~4.2 (t), ~3.7 (t), ~2.3 (t), ~1.9 (p), ~1.6 (p), ~1.25 (s), ~0.88 (t) |
| ¹³C NMR (CDCl₃, ppm) | δ ~174, ~64, ~60, ~34, ~32, ~29 (multiple), ~25, ~22, ~14 |
Analytical Techniques and Protocols
The comprehensive characterization of 3-hydroxypropyl octadecanoate involves a suite of analytical techniques to confirm its identity, purity, and physicochemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 3-hydroxypropyl octadecanoate, derivatization is often employed to increase its volatility and improve chromatographic peak shape.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 3-hydroxypropyl octadecanoate.
Protocol for GC-MS Analysis:
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of 3-hydroxypropyl octadecanoate into a vial.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Identify the peak corresponding to the silylated 3-hydroxypropyl octadecanoate in the total ion chromatogram.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation of the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of 3-hydroxypropyl octadecanoate.
Logical Flow for NMR Structural Elucidation
Caption: Logical workflow for structural confirmation using NMR techniques.
Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 10-20 mg of 3-hydroxypropyl octadecanoate in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis using an ATR accessory.
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid 3-hydroxypropyl octadecanoate sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-H bonds.[2]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For lipids like 3-hydroxypropyl octadecanoate that lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are suitable.
Protocol for HPLC-CAD/ELSD Analysis:
-
Sample Preparation:
-
Prepare a stock solution of 3-hydroxypropyl octadecanoate in a suitable solvent such as methanol or a mixture of methanol and chloroform (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: Gradient to 100% B
-
20-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations for the mobile phase composition.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-hydroxypropyl octadecanoate.
-
Quantify the compound using a calibration curve generated from the standards.
-
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, such as melting point, enthalpy of fusion, and thermal stability.
Protocol for Thermal Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-hydroxypropyl octadecanoate into an aluminum DSC or TGA pan.
-
Seal the DSC pan hermetically.
-
-
DSC Instrumentation and Conditions:
-
Instrument: TA Instruments Q2000 or equivalent.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp to 100°C at a heating rate of 10°C/min.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
TGA Instrumentation and Conditions:
-
Instrument: TA Instruments Q500 or equivalent.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp to 600°C at a heating rate of 10°C/min.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis:
-
Determine the melting point and enthalpy of fusion from the DSC thermogram.
-
Determine the onset of decomposition from the TGA thermogram.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxypropyl Stearate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxypropyl stearate.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxypropyl stearate and what are its primary applications?
A1: 3-Hydroxypropyl stearate (also known as 1,3-propanediol monostearate) is an ester formed from stearic acid and 1,3-propanediol.[1] It is primarily used in the cosmetics industry as an emollient and emulsifying agent in creams and lotions.[1] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic stearate tail, makes it a versatile surfactant.
Q2: What are the common methods for synthesizing 3-hydroxypropyl stearate?
A2: The most common synthesis routes are:
-
Direct Esterification: The reaction of stearic acid with 1,3-propanediol, typically in the presence of an acid catalyst.[2][3]
-
Transesterification: The reaction of a stearic acid ester (e.g., methyl stearate) with 1,3-propanediol, often catalyzed by a base or an enzyme.[4]
-
Enzymatic Synthesis: The use of lipases to catalyze the esterification of stearic acid and 1,3-propanediol under milder conditions.[3][5]
Q3: What are the main challenges in synthesizing 3-hydroxypropyl stearate?
A3: The primary challenges include:
-
Low Yield and Conversion Rate: Esterification is a reversible reaction, which can lead to incomplete conversion of reactants.[6][7]
-
Byproduct Formation: The primary byproduct is the diester, 1,3-propanediol distearate. Ether formation can also occur under certain acidic conditions.[8]
-
Product Purification: Separating the desired monoester from the diester, unreacted stearic acid, and 1,3-propanediol can be challenging due to their similar physical properties.
-
Harsh Reaction Conditions: Traditional chemical methods often require high temperatures and corrosive acid catalysts, which can lead to degradation of the product and are not environmentally friendly.[5]
Q4: How can I characterize the final product and assess its purity?
A4: A combination of analytical techniques is recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester carbonyl group (around 1740 cm⁻¹) and the hydroxyl group (around 3300 cm⁻¹), and the disappearance of the carboxylic acid peak from stearic acid (around 1700 cm⁻¹).[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture, including the monoester, diester, and unreacted starting materials.[1][11][12][13] Derivatization may be necessary to analyze the free fatty acids and hydroxyl groups.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the synthesized ester.[3]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the product.[14]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Possible Causes:
-
Equilibrium Limitation: Esterification is a reversible reaction, and the accumulation of water can drive the reaction backward.[7]
-
Insufficient Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.[15]
-
Poor Miscibility of Reactants: Stearic acid and 1,3-propanediol may not be well-mixed, especially in a solvent-free system.
Solutions:
-
Water Removal: Use a Dean-Stark trap, a vacuum, or a drying agent like molecular sieves to remove water as it is formed, shifting the equilibrium towards the product side.[16]
-
Catalyst Optimization:
-
Increase the catalyst concentration. For acid catalysts like H₂SO₄, a mole ratio of 1:0.75 (acid:catalyst) has been shown to be effective in similar systems.[2]
-
Ensure the catalyst is active and not poisoned.
-
-
Temperature Adjustment: Optimize the reaction temperature. For enzymatic synthesis, temperatures around 60-75°C are common.[5][17] For chemical synthesis, higher temperatures may be required, but should be carefully controlled to avoid side reactions.[2]
-
Improve Mixing: Use vigorous mechanical stirring to ensure proper mixing of the reactants.
-
Adjust Molar Ratio: Using an excess of one reactant (typically the alcohol, 1,3-propanediol) can drive the reaction forward.[2][7]
Issue 2: Formation of Diester Byproduct (1,3-Propanediol Distearate)
Possible Cause:
-
High Molar Ratio of Stearic Acid to 1,3-Propanediol: If the concentration of stearic acid is too high relative to the diol, the formation of the diester is favored.
Solutions:
-
Control Stoichiometry: Use a molar excess of 1,3-propanediol to favor the formation of the monoester.
-
Gradual Addition: Add the stearic acid slowly to the reaction mixture containing 1,3-propanediol and the catalyst.
Issue 3: Difficulty in Product Purification
Possible Cause:
-
Similar Physical Properties of Components: The monoester, diester, and unreacted stearic acid can have similar boiling points and polarities, making separation by distillation or simple extraction difficult.
Solutions:
-
Solvent Extraction:
-
Dissolve the crude product in a non-polar solvent (e.g., hexane).
-
Wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted stearic acid.
-
Wash with water to remove unreacted 1,3-propanediol.
-
Dry the organic layer and evaporate the solvent.
-
-
Column Chromatography: For high-purity applications, silica gel column chromatography can be used to separate the monoester from the diester and other impurities.
-
Recrystallization: The purified product can be further purified by recrystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Synthesis Methods for 3-Hydroxypropyl Stearate
| Synthesis Method | Catalyst | Typical Temperature (°C) | Typical Molar Ratio (Stearic Acid:1,3-Propanediol) | Advantages | Disadvantages |
| Direct Esterification | H₂SO₄, p-TSA | 80 - 150 | 1:1 to 1:5 | Low-cost catalyst, relatively fast | Harsh conditions, side reactions, difficult purification |
| Transesterification | Sodium Methoxide | 120 - 140 | 1:1 to 1:4 (Methyl Stearate:Diol) | Can be driven to completion | Requires preparation of methyl stearate, potential for side reactions |
| Enzymatic Synthesis | Immobilized Lipase (e.g., Candida antarctica lipase B) | 40 - 75 | 1:1 to 1:2 | Mild conditions, high selectivity, environmentally friendly | Higher catalyst cost, longer reaction times |
Experimental Protocols
Protocol 1: Direct Esterification using an Acid Catalyst
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add stearic acid (1 mole equivalent) and 1,3-propanediol (3 mole equivalents).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (0.05 mole equivalents) as a catalyst.
-
Reaction: Heat the mixture to 120-140°C with vigorous stirring. Toluene can be used as a solvent to aid in the azeotropic removal of water.
-
Monitoring: Monitor the reaction progress by collecting the water in the Dean-Stark trap and by periodically taking samples for analysis (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
-
Reactant Setup: In a flask, dissolve stearic acid (1 mole equivalent) and 1,3-propanediol (2 mole equivalents) in a suitable organic solvent (e.g., hexane or a solvent-free system can be used).[18]
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), at a concentration of 5-10% (w/w) of the total substrate weight.[5]
-
Water Removal: Add molecular sieves to adsorb the water produced during the reaction.
-
Reaction: Incubate the mixture at 60-70°C in a shaker or with magnetic stirring for 24-48 hours.[16]
-
Monitoring: Monitor the conversion by taking samples and analyzing the disappearance of stearic acid by titration or GC.
-
Work-up and Purification: After the reaction, filter off the immobilized enzyme (which can be washed and reused) and the molecular sieves. Evaporate the solvent to obtain the crude product. Further purification can be achieved as described in the direct esterification protocol.
Visualizations
Caption: General workflow for the synthesis of 3-hydroxypropyl stearate.
Caption: Troubleshooting decision tree for low yield in synthesis.
Caption: Chemical equation for the direct esterification synthesis.
References
- 1. 3-Hydroxypropyl stearate | C21H42O3 | CID 168316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallization and phase behavior of fatty acid esters of 1,3-propanediol I: pure systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ache.org.rs [ache.org.rs]
- 16. Immobilized lipase catalyzing glucose stearate synthesis and their surfactant properties analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Side reactions and byproduct formation in 3-hydroxypropyl octadecanoate synthesis
Welcome to the technical support center for the synthesis of 3-hydroxypropyl octadecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 3-hydroxypropyl octadecanoate.
Issue 1: Low Yield of 3-Hydroxypropyl Octadecanoate
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it goes to completion. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Catalyst Inactivity: Use a fresh or more active catalyst. For enzymatic reactions, ensure the enzyme is not denatured. |
| Equilibrium Limitation | - Remove Water: In esterification reactions, water is a byproduct. Use a Dean-Stark apparatus, molecular sieves, or a vacuum to remove water and drive the equilibrium towards the product. - Use Excess Reactant: Employing an excess of one reactant (usually the less expensive one, like 1,3-propanediol) can shift the equilibrium. |
| Suboptimal Reactant Ratio | Optimize the molar ratio of stearic acid to 1,3-propanediol. A large excess of the diol can favor monoester formation but may complicate purification. |
| Product Degradation | Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the desired product. |
Issue 2: High Levels of 1,3-Propanediol Distearate Byproduct
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Unfavorable Molar Ratio | A molar ratio of stearic acid to 1,3-propanediol close to 1:1 or with an excess of the fatty acid will favor diester formation. Use a significant excess of 1,3-propanediol (e.g., 3:1 or higher) to favor monoesterification. |
| Prolonged Reaction Time at High Temperature | Even with an excess of diol, extended reaction times at elevated temperatures can lead to the formation of the diester. Monitor the reaction and stop it once the desired monoester concentration is reached. |
| Catalyst Choice | - Enzymatic Catalysis: Lipases, particularly those with regioselectivity for primary alcohols, can significantly reduce diester formation.[1] - Acid Catalysis: While effective, strong acid catalysts can be less selective. Consider using a milder acid catalyst or optimizing the catalyst concentration. |
Issue 3: Presence of Unwanted Side Products (Ethers, Oligomers)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Acid-Catalyzed Dehydration of 1,3-Propanediol | Strong acid catalysts (e.g., sulfuric acid) at high temperatures can cause the dehydration of 1,3-propanediol to form ethers or other byproducts. Use a milder catalyst, lower the reaction temperature, or use an enzymatic route. |
| Oligomerization of 1,3-Propanediol | Similar to ether formation, this can be minimized by avoiding harsh acidic conditions and high temperatures. |
Issue 4: Difficulty in Purifying the Final Product
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Presence of Multiple Byproducts | A complex mixture of monoester, diester, and unreacted starting materials can be challenging to separate. |
| Similar Physical Properties of Components | The boiling points and polarities of the desired product and byproducts may be close, making distillation and simple extraction difficult. |
| Purification Strategy | - Column Chromatography: This is a highly effective method for separating the monoester from the diester and other impurities. Use a silica gel column with a suitable solvent gradient (e.g., hexane/ethyl acetate). - Solvent Extraction: A multi-step extraction process can be used to remove unreacted 1,3-propanediol (water-soluble) and stearic acid (can be removed with a basic wash). - Distillation: While potentially challenging, fractional distillation under reduced pressure may be used to separate components with different boiling points. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 3-hydroxypropyl octadecanoate?
A1: The primary methods for synthesizing 3-hydroxypropyl octadecanoate are:
-
Acid-Catalyzed Esterification: Direct reaction of stearic acid and 1,3-propanediol in the presence of an acid catalyst.
-
Transesterification: Reaction of a stearic acid ester (e.g., methyl stearate) with 1,3-propanediol.
-
Lipase-Mediated Esterification: An enzymatic method using lipases as catalysts, which often offers higher selectivity and milder reaction conditions.[1]
Q2: What are the most common side reactions and byproducts?
A2: The most prevalent side reactions include:
-
Formation of 1,3-propanediol distearate: This occurs when both hydroxyl groups of 1,3-propanediol react with stearic acid.
-
Ether formation: Acid-catalyzed dehydration of 1,3-propanediol can lead to the formation of ethers.
-
Oligomerization of 1,3-propanediol: Under acidic conditions, 1,3-propanediol can polymerize.
Q3: How can I minimize the formation of the diester byproduct?
A3: To favor the formation of the monoester, you can:
-
Use a large molar excess of 1,3-propanediol.
-
Control the reaction time and temperature to prevent further esterification.
-
Employ a regioselective lipase catalyst.
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
A4: The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): For quick and easy monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying the components of the reaction mixture, including the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the product (e.g., ester, hydroxyl).
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Stearic Acid with 1,3-Propanediol
Materials:
-
Stearic acid
-
1,3-Propanediol (3-5 molar equivalents)
-
p-Toluenesulfonic acid (catalyst, ~1-2 mol% relative to stearic acid)
-
Toluene (solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add stearic acid, 1,3-propanediol, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Lipase-Catalyzed Esterification
Materials:
-
Stearic acid
-
1,3-Propanediol (excess)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves
Procedure:
-
In a flask, combine stearic acid, 1,3-propanediol, and the organic solvent.
-
Add immobilized lipase and molecular sieves to the mixture.
-
Incubate the reaction at a controlled temperature (typically 40-60 °C) with gentle agitation.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Upon completion, filter off the immobilized lipase (which can be washed and reused).
-
Remove the solvent under reduced pressure.
-
Purify the product as described in Protocol 1.
Visual Diagrams
References
Technical Support Center: Synthesis of 3-Hydroxypropyl Stearate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of 3-hydroxypropyl stearate, focusing on improving reaction yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-hydroxypropyl stearate via esterification of stearic acid and 1,3-propanediol.
Q1: My reaction yield is consistently low (e.g., < 50%). What are the most common causes and how can I address them?
Low yield in Fischer esterification is a frequent problem. The primary culprits are often related to reaction equilibrium, reactant ratios, and catalyst efficiency.
-
Inefficient Water Removal : Esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, reducing the yield.
-
Solution : Use a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent or performing the reaction under a vacuum can also be effective.
-
-
Suboptimal Molar Ratio : The stoichiometry of the reactants significantly impacts the reaction equilibrium.
-
Solution : Increase the molar ratio of the alcohol (1,3-propanediol) to the carboxylic acid (stearic acid).[1] Using an excess of the more cost-effective or easily removable reactant pushes the equilibrium towards the product side. Ratios of 3:1 or higher (alcohol:acid) are common.
-
-
Insufficient Catalyst Activity : The catalyst may be inactive, or the concentration might be too low.
-
Solution : Ensure the catalyst is fresh and active. For common acid catalysts like sulfuric acid (H₂SO₄), a typical mole ratio of acid/alcohol/catalyst is 1/15/0.75 for similar reactions.[1] If using a solid acid catalyst, ensure it has not been poisoned and has sufficient surface area.
-
Q2: I am observing the formation of a significant amount of diester (1,3-propanediyl distearate). How can I improve the selectivity for the monoester?
The formation of the diester is a common side reaction when using a diol. Controlling selectivity is key to maximizing the yield of 3-hydroxypropyl stearate.
-
Control Molar Ratios : A large excess of 1,3-propanediol relative to stearic acid will statistically favor the formation of the monoester. By ensuring the diol is in abundance, a molecule of stearic acid is more likely to encounter an unreacted diol molecule than a monoester molecule.
-
Reaction Time and Temperature : Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the stearic acid has been consumed but before significant diester formation occurs can improve selectivity. Lowering the reaction temperature may also help, though it will slow the overall reaction rate.
-
Enzymatic Catalysis : Lipases can offer high selectivity for monoester formation under milder reaction conditions, potentially reducing side product formation.
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?
A stalled reaction can be due to catalyst deactivation, equilibrium being reached under current conditions, or insufficient thermal energy.
-
Check Catalyst : If using a solid catalyst, it may have become fouled. If using a liquid acid catalyst, it may have been neutralized by impurities. Adding a fresh batch of catalyst may restart the reaction.
-
Drive the Equilibrium : Ensure water is being actively removed from the reaction mixture. If the Dean-Stark trap is not collecting water, there may be an issue with the setup or the reaction temperature is too low for the azeotrope to form.
-
Increase Temperature : Increasing the reflux temperature (by switching to a higher-boiling solvent if necessary) can increase the reaction rate. However, be cautious of potential side reactions or degradation at higher temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing 3-hydroxypropyl stearate?
The synthesis is a Fischer-Speier esterification, a condensation reaction between stearic acid (a carboxylic acid) and 1,3-propanediol (an alcohol) in the presence of an acid catalyst.
Caption: General reaction pathway for the synthesis of 3-hydroxypropyl stearate.
Q2: Which catalysts are effective for this synthesis, and how do they compare?
Several types of catalysts can be used, each with distinct advantages and disadvantages. The choice depends on factors like desired yield, reaction conditions, and purification requirements.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH | High catalytic activity, low cost.[1] | Difficult to separate from product, can cause side reactions, corrosive.[2] |
| Lewis Acids | Bi(OTf)₃, Zr(Cp)₂(CF₃SO₃)₂ | High activity, sometimes at low loadings.[2] | Can be expensive, may require anhydrous conditions, potential for ether formation.[2] |
| Solid Acid Catalysts | H₃PW₁₂O₄₀/MCM-41, Zeolites | Easily separable (heterogeneous), reusable, often milder.[3] | Can have lower activity than homogeneous catalysts, potential for pore blockage. |
| Enzymatic | Immobilized Lipases | High selectivity, mild reaction conditions, environmentally friendly.[4] | Higher cost, sensitive to temperature and pH, slower reaction rates. |
Q3: What are the optimal reaction parameters for maximizing yield?
Optimizing parameters is crucial for driving the reaction to completion. The following table summarizes key parameters and their typical ranges based on analogous esterification processes.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Molar Ratio (Alcohol:Acid) | ≥ 3:1 | Pushes equilibrium towards products, increasing yield.[1] |
| Catalyst Loading | 0.5 - 5 mol% (relative to acid) | Ensures a sufficient reaction rate. Higher loading can increase yield but may lead to more side products. |
| Temperature | 65 - 120°C | Higher temperatures increase reaction rate. The temperature should be sufficient to reflux the solvent and effectively remove water. |
| Solvent | Toluene, Heptane, Xylene | An inert, water-immiscible solvent that forms an azeotrope with water is necessary for efficient removal via a Dean-Stark trap. |
| Reaction Time | 4 - 24 hours | Must be monitored (e.g., by TLC, GC) to determine completion and avoid side product formation. |
Experimental Protocols
Protocol: Acid-Catalyzed Synthesis of 3-Hydroxypropyl Stearate
This protocol describes a general laboratory-scale procedure using sulfuric acid as a catalyst and toluene for azeotropic water removal.
Materials:
-
Stearic Acid (1.0 eq)
-
1,3-Propanediol (3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Setup : Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser.
-
Charging Reactants : To the flask, add stearic acid, 1,3-propanediol, and a volume of toluene sufficient to suspend the reactants (e.g., 2-3 mL per gram of stearic acid). Begin stirring.
-
Catalyst Addition : Slowly and carefully add the concentrated sulfuric acid to the stirring mixture.
-
Reaction : Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap. Continue reflux until no more water is collected, and the starting material is consumed as indicated by TLC analysis.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification :
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure 3-hydroxypropyl stearate.
-
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for low yield in 3-hydroxypropyl stearate synthesis.
References
Technical Support Center: 3-Hydroxypropyl Octadecanoate in Cosmetic Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 3-hydroxypropyl octadecanoate in cosmetic emulsions.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxypropyl octadecanoate and what is its primary function in cosmetic emulsions?
A1: 3-Hydroxypropyl octadecanoate, also known as propylene glycol monostearate (PGMS), is a non-ionic surfactant.[1] In cosmetic emulsions, it primarily functions as a water-in-oil (W/O) emulsifier, stabilizer, and thickener.[2] Due to its chemical structure, it helps to create and maintain the dispersion of water droplets within an oil phase. It is a white to cream-colored waxy solid with a slight fatty odor.[2]
Q2: What are the common stability issues observed in emulsions containing 3-hydroxypropyl octadecanoate?
A2: Emulsions formulated with 3-hydroxypropyl octadecanoate can be prone to several stability issues, including:
-
Crystallization: Due to its waxy nature and tendency to crystallize, especially at lower temperatures, you may observe graininess or solid particles forming in the emulsion over time.[3][4]
-
Phase Separation: As a low HLB emulsifier (typically around 3.4-3.8), it is designed for W/O emulsions.[1][5][6] If not formulated correctly, or if the oil-to-water ratio is not optimal, phase separation (creaming or sedimentation) can occur.
-
Changes in Viscosity and Texture: Crystallization or changes in the emulsion structure can lead to an undesirable increase in viscosity or a grainy texture.[4] Conversely, emulsion breakdown can lead to a significant loss of viscosity.
-
Poor Spreading Characteristics: If the emulsifier is not properly incorporated, the final product may feel waxy or drag on the skin.
Q3: What is the HLB value of 3-hydroxypropyl octadecanoate and why is it important?
A3: The Hydrophilic-Lipophilic Balance (HLB) value of 3-hydroxypropyl octadecanoate is typically in the range of 3.4 to 3.8.[1][5][6] This low HLB value indicates that it is more soluble in oil than in water, making it suitable for forming water-in-oil (W/O) emulsions. Understanding the HLB value is crucial for selecting the right co-emulsifiers and for calculating the required HLB of the oil phase to ensure a stable emulsion.
Q4: Can 3-hydroxypropyl octadecanoate be used in oil-in-water (O/W) emulsions?
A4: While its primary application is in W/O emulsions, it can be used in O/W emulsions as a co-emulsifier and stabilizer in combination with a high HLB emulsifier. In this role, it can contribute to the overall stability and texture of the formulation. Careful formulation and calculation of the required HLB of the oil phase are essential for success.
Q5: Is 3-hydroxypropyl octadecanoate safe for use in cosmetic products?
A5: Propylene glycol monostearate is generally recognized as safe for use in consumer products.[1] However, as with any cosmetic ingredient, it is essential to adhere to recommended usage levels and conduct appropriate safety and patch testing to ensure the final formulation is non-irritating and non-sensitizing for consumers.[7]
Troubleshooting Guide
This guide addresses specific stability issues you may encounter during your experiments with 3-hydroxypropyl octadecanoate.
Issue 1: Grainy Texture or Visible Crystals in the Emulsion
Possible Cause: Crystallization of 3-hydroxypropyl octadecanoate or other high-melting point lipids in the formulation. This can be triggered by temperature fluctuations, especially during cooling or freeze-thaw cycles.
Troubleshooting Steps:
-
Optimize the Cooling Process:
-
Cool the emulsion slowly with gentle, continuous stirring. Rapid cooling can shock the system and promote crystallization.
-
Consider a controlled cooling rate to allow for the proper formation of the emulsion structure.
-
-
Adjust the Oil Phase Composition:
-
Incorporate a crystal inhibitor into the oil phase.
-
Blend 3-hydroxypropyl octadecanoate with other lipids that can disrupt its crystal lattice.
-
-
Modify the Homogenization Process:
-
Ensure adequate homogenization to reduce the particle size of the dispersed phase, which can improve stability.
-
Consider the timing of homogenization in relation to the cooling process.
-
-
Evaluate Co-emulsifiers:
-
The addition of a suitable co-emulsifier can help to stabilize the interface and hinder the mobility of molecules, reducing the likelihood of crystallization.
-
Issue 2: Phase Separation (Creaming or Sedimentation)
Possible Cause: Imbalance in the formulation, leading to the coalescence of droplets and separation of the oil and water phases. This is often related to an incorrect HLB of the emulsifier system or an inappropriate oil/water ratio.
Troubleshooting Steps:
-
Verify the Required HLB of the Oil Phase:
-
Calculate the required HLB of your oil phase and ensure your emulsifier system matches this value.
-
For W/O emulsions, a lower HLB emulsifier system is needed. If using 3-hydroxypropyl octadecanoate in an O/W system, ensure you have a primary high HLB emulsifier.
-
-
Adjust the Emulsifier Concentration:
-
Insufficient emulsifier concentration can lead to a weak interfacial film and droplet coalescence. Incrementally increase the concentration of 3-hydroxypropyl octadecanoate or the co-emulsifier.
-
-
Incorporate a Stabilizer:
-
Add a viscosity-modifying agent to the continuous phase to slow down the movement of droplets. Options include natural gums (e.g., xanthan gum) or synthetic polymers.
-
-
Optimize the Oil-to-Water Ratio:
-
The phase volume theory suggests that the internal phase should generally not exceed 74% of the total volume. Adjust the ratio of your oil and water phases accordingly.
-
Issue 3: Undesirable Viscosity (Too Thick or Too Thin)
Possible Cause: The viscosity of an emulsion is influenced by the concentration of the internal phase, the droplet size, and the presence of thickening agents. Crystallization can also lead to an increase in viscosity.
Troubleshooting Steps:
-
For High Viscosity:
-
If crystallization is suspected, refer to the troubleshooting steps for Issue 1.
-
Reduce the concentration of 3-hydroxypropyl octadecanoate or other thickening agents.
-
Increase the droplet size slightly through less intense homogenization, as smaller droplets can lead to higher viscosity.
-
-
For Low Viscosity:
-
Increase the concentration of the internal phase.
-
Add a suitable thickener to the continuous phase.
-
Decrease the droplet size through more efficient homogenization.
-
Quantitative Data Summary
| Property | Value | Reference |
| HLB Value | 3.4 - 3.8 | [1][5][6] |
| Physical Form | White, waxy solid | [2] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
| Melting Point | ~35-45°C | [1] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing - Thermal Stress
Objective: To assess the physical stability of the emulsion under accelerated temperature conditions.
Methodology:
-
Sample Preparation: Prepare three samples of the final emulsion in sealed, inert containers (e.g., glass jars).
-
Storage Conditions:
-
High Temperature: Store one sample at 45°C for a period of one to three months.
-
Freeze-Thaw Cycling: Subject the second sample to a minimum of three freeze-thaw cycles. Each cycle consists of 24 hours at -10°C followed by 24 hours at room temperature (25°C).
-
Control: Keep the third sample at room temperature (25°C) as a control.
-
-
Evaluation: At regular intervals (e.g., weekly for the high-temperature sample and after each cycle for the freeze-thaw sample), evaluate the samples for:
-
Physical Appearance: Color, odor, and signs of phase separation (creaming, coalescence).
-
Microscopic Analysis: Observe the droplet size and distribution under a microscope. Look for signs of crystallization.
-
Physicochemical Properties: Measure pH and viscosity.
-
Protocol 2: Centrifugation Test for Creaming/Sedimentation
Objective: To quickly assess the emulsion's susceptibility to phase separation under mechanical stress.
Methodology:
-
Sample Preparation: Place a sample of the emulsion into a centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Evaluation: After centrifugation, visually inspect the sample for any signs of phase separation. Measure the volume of any separated layers. A stable emulsion should show no significant separation.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Experimental workflow for thermal stability testing.
References
- 1. nanotrun.com [nanotrun.com]
- 2. 2-HYDROXYPROPYL OCTADECANOATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemvera.com [chemvera.com]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. PROPYLENE GLYCOL MONOSTEARATE (CONTAINS CA. 35% MONOPALMITATE) CAS#: 1323-39-3 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting guide for the purification of 3-hydroxypropyl stearate
Welcome to the technical support center for the purification of 3-hydroxypropyl stearate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude 3-hydroxypropyl stearate reaction mixture?
A1: The most common impurities after the synthesis of 3-hydroxypropyl stearate, typically via Fischer esterification of stearic acid and 1,3-propanediol, include:
-
Unreacted Stearic Acid: Due to incomplete reaction.
-
Unreacted 1,3-Propanediol: As it is often used in excess.
-
Di-stearate of 1,3-propanediol: A common byproduct where both hydroxyl groups of the diol are esterified.
-
Residual Catalyst: If an acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable solvent system for the TLC analysis of 3-hydroxypropyl stearate and its common impurities is a mixture of hexane and ethyl acetate. The polarity of the components determines their retention factor (Rf) on the TLC plate.
| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 4:1) |
| Di-stearate of 1,3-propanediol | Low | High |
| 3-Hydroxypropyl Stearate | Medium | Intermediate |
| Stearic Acid | High | Low |
| 1,3-Propanediol | Very High | Very Low (may streak from the baseline) |
Q3: What are the recommended purification methods for 3-hydroxypropyl stearate?
A3: The primary methods for purifying 3-hydroxypropyl stearate are:
-
Washing: To remove the acid catalyst and unreacted 1,3-propanediol.
-
Column Chromatography: To separate the desired mono-ester from the di-ester and unreacted stearic acid.
-
Recrystallization: To obtain a highly pure final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-hydroxypropyl stearate.
Problem 1: Emulsion formation during washing steps.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using a basic solution to neutralize the acid catalyst.
-
Solution:
-
Use gentle, swirling motions to mix the layers instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Allow the mixture to stand for an extended period to allow for phase separation.
-
Problem 2: Difficulty in separating 3-hydroxypropyl stearate from the di-stearate byproduct using column chromatography.
-
Possible Cause: Inappropriate solvent system for elution.
-
Solution:
-
Use a gradient elution technique. Start with a non-polar solvent system (e.g., hexane:ethyl acetate 95:5) to elute the less polar di-stearate first.
-
Gradually increase the polarity of the eluent (e.g., to hexane:ethyl acetate 80:20) to elute the more polar 3-hydroxypropyl stearate.
-
Monitor the fractions using TLC to identify the fractions containing the pure product.
-
Problem 3: The product does not crystallize during recrystallization.
-
Possible Cause:
-
The chosen solvent is too good at dissolving the compound, even at low temperatures.
-
The presence of impurities is inhibiting crystallization.
-
The solution is not sufficiently saturated.
-
-
Solution:
-
Solvent Selection: If the compound is too soluble, try a less polar solvent or a solvent mixture. For long-chain esters, a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or petroleum ether) can be effective.
-
Purity: If impurities are suspected, an additional purification step like column chromatography may be necessary before recrystallization.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure 3-hydroxypropyl stearate.
-
Cool the solution in an ice bath or refrigerator.
-
-
Problem 4: Low yield of pure product.
-
Possible Cause:
-
Loss of product during washing and extraction steps.[1]
-
Incomplete elution from the chromatography column.
-
Using an unsuitable recrystallization solvent where the product has high solubility even at low temperatures.
-
-
Solution:
-
Minimize the number of transfer steps.
-
Ensure complete elution from the column by flushing with a more polar solvent at the end of the chromatography.
-
Carefully select the recrystallization solvent by performing small-scale solubility tests.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel coated TLC plates.
-
Sample Application: Dissolve a small amount of the crude reaction mixture and the purified fractions in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solutions onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a hexane:ethyl acetate (e.g., 4:1 v/v) solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
Protocol 2: Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the silica gel bed.
-
Elution:
-
Start eluting with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute the di-stearate.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the 3-hydroxypropyl stearate.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolution: Dissolve the impure 3-hydroxypropyl stearate in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture of ethanol and water).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification and analysis of 3-hydroxypropyl stearate.
Caption: Troubleshooting logic for common purification issues.
References
Optimization of reaction conditions for lipase-catalyzed 3-hydroxypropyl stearate synthesis
Welcome to the technical support center for the optimization of reaction conditions for the lipase-catalyzed synthesis of 3-hydroxypropyl stearate. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data summaries to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enzymatic synthesis of 3-hydroxypropyl stearate.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Enzyme Inactivity: The lipase may be denatured or inhibited. High temperatures, inappropriate pH, or the presence of certain organic solvents can lead to a loss of enzyme activity.[1][2][3][4] | - Verify the optimal temperature range for the specific lipase being used; many lipases are active between 40°C and 70°C.[5][6][7] - Ensure the reaction medium provides a suitable microenvironment for the enzyme. The water activity is crucial for lipase function.[5][8] - Test for enzyme inhibition by substrates or products, particularly at high concentrations.[9] |
| Poor Substrate Solubility: Stearic acid and 1,3-propanediol may not be sufficiently soluble in the chosen solvent, limiting their availability for the reaction.[8] | - Select a solvent in which both substrates are reasonably soluble. - Consider a solvent-free system if the substrates are liquid at the reaction temperature, which can also simplify downstream processing.[8][10] | |
| Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. The accumulation of the water by-product can shift the equilibrium back towards the reactants, favoring hydrolysis over synthesis.[8] | - Remove water from the reaction medium as it is formed. This can be achieved by using molecular sieves, performing the reaction under vacuum, or using a Dean-Stark trap.[7] | |
| Slow Reaction Rate | Suboptimal Reaction Conditions: The temperature, enzyme concentration, or substrate molar ratio may not be optimal for efficient catalysis. | - Systematically optimize key reaction parameters, including temperature, enzyme loading, and the molar ratio of stearic acid to 1,3-propanediol.[6][11] - Increase the enzyme concentration. However, be aware that beyond a certain point, the rate may not increase due to substrate limitation.[5] |
| Mass Transfer Limitations: Inadequate mixing can result in poor diffusion of substrates to the active site of the immobilized enzyme, especially with viscous reagents.[8] | - Increase the agitation speed to ensure the reaction mixture is homogeneous.[7] - If using an immobilized lipase, consider the properties of the support material, as it can influence mass transfer.[8] | |
| Enzyme Deactivation During Reaction | Thermal Denaturation: Prolonged exposure to high temperatures can cause the lipase to lose its structural integrity and catalytic activity.[5][12] | - Operate within the recommended temperature range for the lipase. While higher temperatures can increase the initial reaction rate, they may also accelerate enzyme deactivation.[12] |
| Solvent-Induced Inactivation: Certain polar organic solvents can strip the essential water layer from the enzyme, leading to denaturation.[1][3] | - Choose a non-polar, hydrophobic solvent if a solvent is necessary. - If a polar solvent is required for substrate solubility, carefully evaluate its effect on lipase stability.[1][3] | |
| Formation of By-products | Acyl Migration: In the synthesis of structured lipids, acyl migration can lead to the formation of undesired isomers.[12] | - This is less of a concern for 3-hydroxypropyl stearate synthesis but is a critical consideration in triglyceride synthesis. Controlling temperature can help minimize this effect.[12] |
| Di-ester Formation: If the molar ratio of stearic acid to 1,3-propanediol is high, the formation of the di-ester may occur. | - Adjust the substrate molar ratio to favor the formation of the mono-ester. An excess of 1,3-propanediol may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: Which type of lipase is best suited for this synthesis?
A1: Several lipases can be effective for esterification. Immobilized lipases are often preferred due to their stability and ease of separation from the reaction mixture. Candida antarctica lipase B (CALB), often immobilized and sold under trade names like Novozym 435, is widely used and known for its high efficiency in ester synthesis.[13] Lipases from Rhizomucor miehei and Thermomyces lanuginosus are also commonly employed.[6][10][14] The optimal choice will depend on the specific reaction conditions and desired outcome.
Q2: What is the optimal temperature for the synthesis of 3-hydroxypropyl stearate?
A2: The optimal temperature typically falls within the range of 40°C to 70°C for many commonly used lipases.[5][6][7] For example, some syntheses of similar esters have found optimal temperatures around 60-65°C.[6][10] It is crucial to determine the optimal temperature for the specific lipase you are using, as temperatures that are too high can lead to enzyme denaturation and reduced yield over time.[5][12]
Q3: What is the ideal molar ratio of stearic acid to 1,3-propanediol?
A3: The substrate molar ratio influences the reaction equilibrium and can affect the product yield. While a 1:1 molar ratio is stoichiometric, using an excess of one of the substrates can drive the reaction forward. For the synthesis of other fatty acid esters, an excess of the alcohol is often used.[6] A starting point for optimization could be a molar ratio of stearic acid to 1,3-propanediol of 1:2 or higher to favor the formation of the monoester.
Q4: Is a solvent necessary for this reaction?
A4: Not always. Solvent-free systems can be advantageous as they reduce downstream processing costs and environmental impact.[8] This is feasible if the reaction can be carried out at a temperature where the substrates are in a liquid state and have sufficiently low viscosity for effective mixing. If a solvent is required to improve substrate solubility or reduce viscosity, non-polar solvents like hexane are generally preferred to maintain lipase activity.[14]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by measuring the consumption of the reactants or the formation of the product. A common method is to determine the free fatty acid content at different time intervals by titration with a standard solution of sodium hydroxide.[10] Alternatively, chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of 3-hydroxypropyl stearate formed.
Q6: How can the product be purified?
A6: After the reaction, the enzyme (if immobilized) can be removed by filtration.[10] The unreacted stearic acid can be neutralized with a basic solution, such as sodium bicarbonate.[10] Subsequently, the product can be separated from the unreacted 1,3-propanediol and other impurities through techniques like solvent extraction and then dried under vacuum.[10]
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of 3-Hydroxypropyl Stearate
-
Reactant Preparation: Accurately weigh stearic acid and 1,3-propanediol in the desired molar ratio (e.g., 1:2) and add them to a reaction vessel.
-
Solvent Addition (Optional): If using a solvent, add the appropriate volume to dissolve the reactants.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme (enzyme loading) is a critical parameter to optimize, often ranging from 2% to 10% of the total weight of the substrates.[10]
-
Reaction Conditions: Place the reaction vessel in a shaking incubator or a stirred reactor at the desired temperature (e.g., 60°C). Ensure constant and adequate agitation (e.g., 200-300 rpm).[7]
-
Water Removal: If necessary, add activated molecular sieves (e.g., 5% w/w) to the reaction mixture to adsorb the water produced during esterification.[7]
-
Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture to monitor the progress, for example, by measuring the residual fatty acid concentration via titration.
-
Reaction Termination: Once the reaction has reached completion (i.e., the fatty acid concentration becomes constant), stop the reaction by filtering out the immobilized lipase.
-
Product Purification:
-
Dissolve the product mixture in a suitable organic solvent like diethyl ether.[10]
-
Wash the organic phase with a dilute solution of sodium bicarbonate to remove any remaining stearic acid, followed by washing with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-hydroxypropyl stearate.
-
Further purification can be achieved by column chromatography if necessary.
-
Analytical Method: Quantification by Titration
-
Withdraw a known mass of the reaction mixture.
-
Dissolve the sample in a suitable solvent mixture (e.g., ethanol/diethyl ether).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution against a standardized solution of NaOH until a persistent color change is observed.
-
The consumption of stearic acid is calculated based on the volume of NaOH solution used.
Data Summary
The following tables summarize typical ranges for key reaction parameters investigated in the optimization of lipase-catalyzed ester synthesis. Note that the optimal values are highly dependent on the specific lipase, substrates, and reaction system.
Table 1: Optimized Reaction Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Typical Range Investigated | Example Optimal Value | Reference |
| Temperature | 40 - 80 °C | 60 - 70 °C | [5][6][7] |
| Enzyme Loading | 1 - 10% (w/w of substrates) | 0.5 - 10% | [5][7][10] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:15 | 1:4 | [6][7] |
| Reaction Time | 1 - 48 hours | 6 - 24 hours | [6][7][15] |
| Agitation Speed | 150 - 400 rpm | 300 rpm | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the lipase-catalyzed synthesis of 3-hydroxypropyl stearate.
Logical Relationships in Reaction Optimization
Caption: Interdependencies of key parameters in reaction optimization.
References
- 1. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
Overcoming challenges with sulfuric acid catalyst in esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfuric acid-catalyzed esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in an esterification reaction?
A1: Concentrated sulfuric acid serves a dual purpose in Fischer esterification. First, it acts as a catalyst, increasing the reaction rate by lowering the activation energy.[1][2][3] Second, it functions as a dehydrating agent, absorbing the water produced during the reaction.[1][2][4][5][6] By removing water, it shifts the reaction equilibrium toward the formation of the ester, thereby increasing the overall yield according to Le Chatelier's principle.[2][6]
Q2: What are the common side reactions, and how can they be minimized?
A2: The most common side reactions are dehydration of the alcohol to form alkenes or ethers, and polymerization, which often results in the formation of a dark-colored "black tar".[7][8] These unwanted reactions are accelerated by high local concentrations of sulfuric acid and high temperatures.[7] To minimize them, it is crucial to add the concentrated sulfuric acid slowly and with good stirring to avoid localized overheating and high acid concentration.[7][8] Using only a catalytic amount of acid is also recommended.[9]
Q3: How can I drive the reaction to completion for a higher yield?
A3: Fischer esterification is a reversible, equilibrium-limited reaction.[10][11] To maximize the product yield, the equilibrium must be shifted to the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess as it is often less expensive and can also serve as the solvent.[6][10] Using a 10-fold excess of alcohol has been shown to increase ester yield from 65% to 97%.[10]
-
Removing water as it forms: As mentioned, concentrated sulfuric acid acts as a dehydrating agent.[4][6] For larger scale reactions or with higher alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as the reaction proceeds.[9][12]
-
Distilling the ester: If the ester has a lower boiling point than the other components, it can be distilled off as it forms, which also drives the reaction forward.[11][12]
Q4: What is the proper workup procedure to neutralize and remove the acid catalyst?
A4: After the reaction is complete, the mixture contains the ester, unreacted starting materials, water, and the sulfuric acid catalyst.[1] The standard workup involves:
-
Cooling the reaction mixture.
-
Diluting the mixture with an organic solvent like ethyl acetate.[9]
-
Neutralizing the acid by carefully washing the organic solution with a weak aqueous base. Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are commonly used.[1][2][9][12] This step neutralizes both the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into water-soluble salts.[2]
-
Washing with water and then brine (saturated NaCl solution) to remove residual salts and water-soluble impurities.[12][13]
-
Drying the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9][13]
-
Removing the solvent under reduced pressure to yield the crude ester.[9][13]
Q5: Are there any alternatives to sulfuric acid as a catalyst?
A5: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid, making it easier to handle than viscous sulfuric acid.[14][15] Solid-supported acid catalysts, such as acidic ion-exchange resins like Amberlyst-15, are also effective and have the advantage of being easily filtered out of the reaction mixture, simplifying the workup.[14]
Troubleshooting Guide
The following table outlines common problems encountered during sulfuric acid-catalyzed esterification, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction has not reached equilibrium. 2. Equilibrium is unfavorable. 3. Water produced is hydrolyzing the ester. 4. Insufficient catalyst. | 1. Increase reflux time and/or temperature.[1] 2. Use a large excess of one reactant (usually the alcohol).[10] 3. Ensure sufficient sulfuric acid is used to act as a dehydrating agent or use a Dean-Stark trap to remove water.[6][9] 4. Check the amount and concentration of sulfuric acid. |
| Reaction Mixture Turns Black or Dark Brown (Charring) | 1. Sulfuric acid was added too quickly, causing localized overheating and side reactions.[7] 2. Reaction temperature is too high. 3. The concentration of sulfuric acid is too high. | 1. Add sulfuric acid slowly and with vigorous stirring to the cooled reaction mixture.[7][8] 2. Reduce the reaction temperature. 3. Use a catalytic amount of sulfuric acid (typically 1-5 mol%). |
| Difficulty in Separating Layers During Workup | 1. Formation of an emulsion. 2. Incomplete neutralization, leading to soap formation if a strong base is used. | 1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Ensure thorough but gentle mixing during washing steps. Use a weak base like NaHCO₃ for neutralization.[1][2] |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient workup. | 1. Increase reaction time or drive the equilibrium further (see "Low Yield"). 2. Ensure thorough washing with sodium bicarbonate solution to remove all unreacted carboxylic acid.[12] 3. Purify the final product via distillation or column chromatography.[2] |
Quantitative Data Summary
| Parameter | Condition | Reported Ester Yield | Source |
| Molar Ratio (Alcohol:Acid) | 1:1 (Ethanol:Acetic Acid) | 65% | [10] |
| Molar Ratio (Alcohol:Acid) | 10:1 (Ethanol:Acetic Acid) | 97% | [10] |
| H₂SO₄ Amount (mol per mol of acid) | 0.015 (Catalytic) with 8:1 Alcohol:Acid ratio | 75-80% (after 10 hrs) | [16] |
| H₂SO₄ Amount (mol per mol of acid) | 0.20 (Catalyst & Desiccant) with 2:1 Alcohol:Acid ratio | 95% (after 2 hrs) | [16] |
Experimental Protocols
Protocol 1: General Fischer Esterification of a Carboxylic Acid
-
Setup: Place the carboxylic acid and alcohol in a round-bottom flask equipped with a magnetic stir bar. For example, use a 1:3 or greater molar ratio of acid to alcohol.[6]
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the limiting reagent).[7][17]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[1][13] Monitor the reaction progress by TLC or GC analysis. A typical reaction time is 2-24 hours.[13][18]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with the neutralization and purification protocol below.
Protocol 2: Workup, Neutralization, and Purification
-
Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[9][13]
-
Neutralization Wash: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[12][13] Caution: CO₂ gas will be evolved. Vent the funnel frequently. Shake gently until gas evolution ceases. Drain the lower aqueous layer.
-
Aqueous Wash: Wash the organic layer with water (2x) and then with brine (1x).[13][18] This removes water-soluble byproducts and salts.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[9][13]
-
Purification: If necessary, purify the crude product by fractional distillation, taking advantage of the ester's typically lower boiling point compared to the starting materials.[2][11]
Visualizations
Caption: Experimental workflow for Fischer Esterification.
Caption: Troubleshooting logic for esterification issues.
Caption: Catalytic role and side reactions in esterification.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Video: Esterification - Concept [jove.com]
- 7. organic chemistry - Sulphuric Acid in Esterification Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. organic chemistry - Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. US5302748A - Esterification process - Google Patents [patents.google.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
Preventing degradation of 3-hydroxypropyl stearate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-hydroxypropyl stearate during storage.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxypropyl stearate and what are its common applications?
A1: 3-Hydroxypropyl stearate is the ester of stearic acid and 1,3-propanediol.[1] It is primarily used in cosmetics as an emollient and in the pharmaceutical industry as an excipient in various formulations. Its physical and chemical properties make it a useful component in creams, lotions, and other topical delivery systems.
Q2: What are the primary causes of 3-hydroxypropyl stearate degradation during storage?
A2: The two main degradation pathways for 3-hydroxypropyl stearate are hydrolysis and oxidation.[2][3]
-
Hydrolysis: In the presence of moisture, the ester bond can break, yielding stearic acid and 1,3-propanediol. This reaction can be catalyzed by acidic or basic conditions.[3][4]
-
Oxidation: Although stearic acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, oxidation can still occur, especially in the presence of oxygen, heat, light, and metal ions. This can lead to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids.
Q3: What are the ideal storage conditions for 3-hydroxypropyl stearate?
A3: To minimize degradation, 3-hydroxypropyl stearate should be stored in a cool, dry place, protected from light. It is recommended to store it in well-sealed containers to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) is advisable. The material should be stored in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation, especially if the container will be opened multiple times.
Q4: How can I tell if my 3-hydroxypropyl stearate has degraded?
A4: Degradation may not always be visible. However, signs of degradation can include:
-
A change in the physical appearance of the powder (e.g., clumping, discoloration).
-
A change in odor, which could indicate the formation of volatile oxidation byproducts.
-
A decrease in the melting point of the material.
-
The presence of degradation products, such as stearic acid, which can be detected by analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q5: Can I still use 3-hydroxypropyl stearate that has partially degraded?
A5: The suitability of partially degraded 3-hydroxypropyl stearate depends on the specific application and the nature and amount of the degradation products. For pharmaceutical applications, it is critical to use high-purity material. The presence of degradation products could impact the stability, efficacy, and safety of the final drug product. It is recommended to perform a purity analysis before use if degradation is suspected.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of 3-hydroxypropyl stearate.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Clumping or caking of the powder | Absorption of moisture from the atmosphere. | 1. Ensure the container is tightly sealed. 2. Store in a desiccator or a controlled low-humidity environment. 3. Before opening, allow the container to equilibrate to room temperature to prevent condensation. |
| Development of an off-odor | Oxidative degradation leading to the formation of volatile byproducts. | 1. Store the material under an inert atmosphere (nitrogen or argon). 2. Protect from light by using an opaque container. 3. Avoid storage at elevated temperatures. |
| Inconsistent experimental results | Degradation of the material leading to variability in its physical and chemical properties. | 1. Test the purity of the stored material using a stability-indicating HPLC method. 2. If degradation is confirmed, use a fresh, unopened batch of 3-hydroxypropyl stearate for your experiments. |
| Presence of stearic acid in the sample | Hydrolysis of the ester bond. | 1. Review storage conditions to ensure the material is protected from moisture. 2. Check for any potential exposure to acidic or basic conditions during handling or in the formulation. |
Data Presentation
The following table provides illustrative data on the stability of 3-hydroxypropyl stearate under various stress conditions. This data is for example purposes to demonstrate the expected trends in degradation.
| Condition | Duration | Parameter | Specification | Result | Degradation (%) |
| Control (25°C/60% RH) | 12 months | Purity (HPLC) | ≥ 99.0% | 99.5% | 0.5% |
| Acid Hydrolysis (0.1N HCl at 60°C) | 24 hours | Purity (HPLC) | Report | 85.2% | 14.8% |
| Base Hydrolysis (0.1N NaOH at 60°C) | 24 hours | Purity (HPLC) | Report | 78.9% | 21.1% |
| Oxidation (3% H₂O₂ at 25°C) | 24 hours | Purity (HPLC) | Report | 92.7% | 7.3% |
| Thermal (80°C) | 7 days | Purity (HPLC) | Report | 97.1% | 2.9% |
| Photostability (ICH Q1B) | 1.2 million lux hours | Purity (HPLC) | Report | 99.2% | 0.8% |
Experimental Protocols
Stability-Indicating HPLC Method for 3-Hydroxypropyl Stearate
This method is designed to separate 3-hydroxypropyl stearate from its potential degradation products, primarily stearic acid.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 60% B
-
20 min: 100% B
-
25 min: 100% B
-
25.1 min: 60% B
-
30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of 3-hydroxypropyl stearate in 10 mL of a 1:1 mixture of acetonitrile and isopropanol.
-
Vortex to dissolve.
-
Filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study Protocol
To assess the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of 3-hydroxypropyl stearate.
-
Acid Hydrolysis: Dissolve 10 mg of 3-hydroxypropyl stearate in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of 3-hydroxypropyl stearate in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of 3-hydroxypropyl stearate in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of 3-hydroxypropyl stearate in an oven at 80°C for 7 days.
-
Photolytic Degradation: Expose a solid sample of 3-hydroxypropyl stearate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Visualizations
Caption: Degradation pathways of 3-hydroxypropyl stearate.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Decision tree for optimal storage conditions.
References
Identifying and minimizing impurities in 3-hydroxypropyl octadecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypropyl octadecanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.
Troubleshooting Guide
Q1: My esterification reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of 3-hydroxypropyl octadecanoate is a common issue. Several factors can contribute to this problem.
-
Incomplete Reaction: The esterification of stearic acid with 1,3-propanediol is an equilibrium reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Suboptimal Catalyst: The choice and concentration of the catalyst are crucial.
-
Acid Catalysis: Common acid catalysts include p-toluenesulfonic acid and sulfuric acid.[1][2] Insufficient catalyst loading can lead to slow reaction rates. Conversely, excessive catalyst can promote side reactions.
-
Enzyme Catalysis: Lipases, such as Candida antarctica lipase B (CALB), offer high selectivity.[1][3] The enzyme's activity can be affected by temperature, pH, and the presence of inhibitors. Ensure the reaction conditions are optimal for the specific lipase used.
-
-
Inadequate Temperature: The reaction temperature influences the reaction rate.
-
Incorrect Stoichiometry: The molar ratio of stearic acid to 1,3-propanediol will influence the product distribution. An excess of 1,3-propanediol can favor the formation of the monoester, but can also make purification more challenging.
Q2: I am observing significant amounts of a non-polar impurity in my final product. What is it likely to be and how can I minimize its formation?
A2: A common non-polar impurity is the diester, 1,3-propanediol distearate . This impurity arises when both hydroxyl groups of 1,3-propanediol react with stearic acid.
-
Minimizing Formation:
-
Control Stoichiometry: Using a molar excess of 1,3-propanediol relative to stearic acid will statistically favor the formation of the monoester. A 1:1 molar ratio of 1,3-propanediol to stearic acid has been shown to produce a significant amount of the diester.[1]
-
Enzymatic Synthesis: Lipases often exhibit a preference for the primary hydroxyl group, which can lead to a higher yield of the monoester compared to the diester.[3]
-
-
Removal: The diester can be separated from the desired monoester through purification techniques such as column chromatography, as it is significantly less polar.
Q3: My purified product shows the presence of unreacted starting materials. How can I effectively remove them?
A3: The presence of unreacted stearic acid and 1,3-propanediol is a common issue.
-
Removal of Stearic Acid:
-
Washing: A dilute aqueous basic solution (e.g., sodium bicarbonate) can be used to wash the organic phase containing the product. The stearic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous phase.
-
Column Chromatography: Stearic acid can be separated from the less polar ester product by silica gel column chromatography.
-
-
Removal of 1,3-Propanediol:
-
Aqueous Extraction: 1,3-propanediol is highly soluble in water. Washing the reaction mixture with water will effectively remove it from the organic product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in the synthesis of 3-hydroxypropyl octadecanoate?
A1: The main impurities typically encountered are:
-
Unreacted Stearic Acid: A starting material that may not have fully reacted.
-
Unreacted 1,3-Propanediol: The other starting material that may be present in excess or has not reacted completely.
-
1,3-Propanediol Distearate: A common byproduct where both hydroxyl groups of 1,3-propanediol have been esterified.[1]
-
Catalyst Residues: Traces of the acid or enzyme catalyst used in the synthesis.
Q2: What analytical techniques are recommended for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and its impurities. A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities and for analyzing the fatty acid composition after derivatization (e.g., to fatty acid methyl esters).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the ester carbonyl and the hydroxyl group.[3]
Q3: What are the most effective methods for purifying 3-hydroxypropyl octadecanoate?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the monoester, diester, and unreacted stearic acid based on their polarity differences.
-
Solid-Phase Extraction (SPE): Can be used for sample clean-up and to isolate the product from more polar or non-polar impurities.[3]
-
Preparative HPLC: Offers high-resolution separation for obtaining very pure material, especially on a smaller scale.[3]
-
Washing/Extraction: As mentioned in the troubleshooting guide, aqueous washes are effective for removing water-soluble impurities like 1,3-propanediol and acidic impurities like stearic acid (after conversion to its salt).
Quantitative Data
The following table summarizes the typical product distribution from different synthesis methods for propanediol stearates, highlighting the potential levels of the desired monoester and the diester impurity.
| Synthesis Method | 1,3-Propanediol | Stearic Acid | 1,3-Propanediol Monostearate (Product) | 1,3-Propanediol Distearate (Impurity) | Reference |
| Enzyme-Catalyzed (Lipase) | 3.43% | 0.7% | 50.5% | 43.1% | [1] |
| Chemically Catalyzed (p-toluenesulfonic acid) | 3.62% | 0.8% | 49.2% | 43.4% | [1] |
Experimental Protocols
Protocol 1: HPLC Analysis of 3-Hydroxypropyl Octadecanoate and Impurities
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration to elute the more non-polar compounds. A starting point could be 60% B, increasing to 100% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
-
Sample Preparation: Dissolve a known amount of the crude or purified product in a suitable solvent like isopropanol or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
-
Impurity Identification: Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of stearic acid, 1,3-propanediol, and, if available, 1,3-propanediol distearate.
Protocol 2: GC-MS Analysis for Volatile Impurities and Side Products
-
Derivatization (for non-volatile compounds): To analyze the product and stearic acid by GC, they must first be derivatized to more volatile forms. A common method is transesterification to their corresponding methyl esters using a reagent like boron trifluoride in methanol.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
-
Impurity Identification: Identify compounds by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
Caption: Workflow for the identification of impurities in 3-hydroxypropyl octadecanoate.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
- 1. WO2025003220A1 - Mixed compositions comprising 1,3-propanediol esters for cosmetic formulations in particular - Google Patents [patents.google.com]
- 2. 2,3-Dihydroxypropyl hexadecanoate;2,3-dihydroxypropyl octadecanoate | Benchchem [benchchem.com]
- 3. Octadecanoic acid, 3-hydroxypropyl ester | 10108-23-3 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analysis of 3-Hydroxypropyl Stearate: HPLC, GC-FID, and SFC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent analytical techniques for the quantitative analysis of 3-hydroxypropyl stearate: a proposed High-Performance Liquid Chromatography (HPLC) method, Gas Chromatography with Flame Ionization Detection (GC-FID), and Supercritical Fluid Chromatography (SFC). The information presented is intended to assist researchers and drug development professionals in selecting the most suitable analytical methodology for their specific needs, considering factors such as sample matrix, required sensitivity, and available instrumentation.
Introduction to 3-Hydroxypropyl Stearate Analysis
3-Hydroxypropyl stearate is a fatty acid ester with potential applications in pharmaceutical formulations and other industrial products. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. While a standardized, officially validated HPLC method for 3-hydroxypropyl stearate is not widely published, this guide proposes a robust HPLC method based on established principles for the analysis of similar lipid compounds. This proposed method is then objectively compared with two powerful alternatives: GC-FID and SFC.
Comparative Overview of Analytical Methods
The selection of an analytical method is a critical decision in the development of any product containing 3-hydroxypropyl stearate. The following table summarizes the key performance characteristics of the three methods discussed in this guide.
| Parameter | Proposed HPLC-UV Method | GC-FID Method | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation of volatile compounds in a gaseous mobile phase. | Separation using a supercritical fluid as the mobile phase. |
| Sample Volatility | Not required. | Derivatization to a volatile form is necessary. | Not required. |
| Instrumentation | HPLC with UV or Evaporative Light Scattering Detector (ELSD). | Gas Chromatograph with Flame Ionization Detector. | SFC system, often coupled with a mass spectrometer. |
| Selectivity | Good, can be optimized with mobile phase and column selection. | High, excellent separation of fatty acid methyl esters (FAMEs). | Excellent for separating isomers and complex lipid mixtures.[1][2][3] |
| Sensitivity | Moderate with UV (requires chromophore), higher with ELSD or MS. | High, FID is very sensitive to hydrocarbons. | High, especially when coupled with mass spectrometry.[1][4] |
| Analysis Time | Typically 10-30 minutes. | Can be longer due to temperature programming. | Generally faster than HPLC.[4] |
| Solvent Consumption | Moderate to high, depending on the method. | Low, uses gases as the mobile phase. | Significantly lower organic solvent consumption than HPLC.[1] |
| Key Advantages | Widely available, robust, suitable for non-volatile compounds. | High resolution, high sensitivity for fatty acids. | Fast analysis, environmentally friendly, good for complex mixtures.[1][4] |
| Key Disadvantages | Lower resolution for some complex lipid mixtures. | Requires derivatization, not suitable for thermolabile compounds. | Higher initial instrument cost, less common in standard QC labs. |
Experimental Protocols
This section provides detailed experimental protocols for the proposed HPLC method and the alternative GC-FID and SFC methods for the analysis of 3-hydroxypropyl stearate.
Proposed HPLC-UV Method for 3-Hydroxypropyl Stearate
This proposed method is based on reverse-phase chromatography, which is well-suited for the separation of fatty acid esters.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Initial conditions: 80% A, 20% B
-
Gradient: Linearly increase to 100% A over 15 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the ester group has some UV absorbance at low wavelengths). For higher sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be employed.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Validation of the HPLC Method:
The validation of this analytical method would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9] The following parameters would be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This would be demonstrated by the absence of interfering peaks at the retention time of 3-hydroxypropyl stearate in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations would be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[6]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This would be assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
A summary of typical acceptance criteria for these validation parameters is provided in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results |
Alternative Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a classic and powerful technique for the analysis of fatty acids.[10][11][12] For 3-hydroxypropyl stearate, a derivatization step to convert it into a more volatile compound, typically a fatty acid methyl ester (FAME), is required.
Derivatization (Transesterification):
-
Weigh a known amount of the sample containing 3-hydroxypropyl stearate into a reaction vial.
-
Add a solution of methanolic HCl or BF₃-methanol.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time to ensure complete conversion to the methyl ester of stearic acid.
-
After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs.
-
The organic layer containing the FAMEs is then injected into the GC.
GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Injection Mode: Split or splitless, depending on the concentration.
Alternative Method 2: Supercritical Fluid Chromatography (SFC)
SFC is a modern chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[1][2][3][13] It is particularly well-suited for the analysis of lipids, offering fast separations and reduced organic solvent consumption.
SFC Conditions:
-
Column: A variety of columns can be used, including C18, silica, or specialized polar columns.
-
Mobile Phase: Supercritical CO₂ (A) with a co-solvent, typically methanol or ethanol (B).
-
Gradient: A gradient of increasing co-solvent percentage.
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at a constant pressure (e.g., 150 bar) to keep the CO₂ in a supercritical state.
-
Column Temperature: 40°C.
-
Detection: Often coupled with a mass spectrometer (SFC-MS) for high sensitivity and specificity. An ELSD can also be used.
Visualizations
Experimental Workflow for HPLC Method Validation
References
- 1. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics by Supercritical Fluid Chromatography [mdpi.com]
- 3. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. researchgate.net [researchgate.net]
Performance Showdown: 3-Hydroxypropyl Stearate Versus Other Fatty Acid Esters in Drug Delivery
A comprehensive analysis of 3-hydroxypropyl stearate's performance as a pharmaceutical excipient reveals its competitive standing against other commonly used fatty acid esters. This guide synthesizes available data on key performance indicators such as skin penetration enhancement, solubility, and formulation stability, providing researchers, scientists, and drug development professionals with a valuable resource for informed formulation decisions.
Fatty acid esters are integral to the formulation of a wide array of pharmaceutical products, serving critical functions as emollients, solubilizers, and penetration enhancers. Among these, 3-hydroxypropyl stearate is emerging as a versatile excipient. This guide provides a comparative analysis of its performance against other well-established fatty acid esters, supported by experimental data and detailed methodologies.
Key Performance Comparisons
To provide a clear and objective comparison, the following tables summarize the performance of 3-hydroxypropyl stearate in relation to other fatty acid esters across various metrics. It is important to note that direct head-to-head comparative studies are limited, and therefore, data has been compiled from various sources and should be interpreted within the context of the specific experimental conditions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial as it directly influences their function in a formulation.
| Property | 3-Hydroxypropyl Stearate | Isopropyl Myristate | Ethyl Oleate | Methyl Laurate |
| Molecular Weight ( g/mol ) | 342.57[1] | 270.45 | 310.51 | 214.34 |
| LogP (Octanol/Water Partition Coefficient) | ~5.8 (Estimated) | ~7.8 | ~7.6 | ~5.5 |
| Melting Point (°C) | ~55-60 | ~3 | -32 | 5 |
| Solubility | Insoluble in water, soluble in organic solvents | Miscible with most organic solvents, insoluble in water | Insoluble in water, soluble in alcohol and ether | Insoluble in water, soluble in alcohol and ether |
Skin Penetration Enhancement
Fatty acid esters are widely used to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. Their effectiveness is often attributed to their ability to disrupt the highly ordered structure of the stratum corneum lipids.
Further research is required to definitively quantify the skin penetration enhancement of 3-hydroxypropyl stearate relative to other esters.
Solubility Enhancement
The ability of an excipient to improve the solubility of poorly water-soluble drugs is a critical attribute. Fatty acid esters, due to their lipophilic nature, can act as effective solubilizing agents in lipid-based drug delivery systems.
Studies have shown that the choice of fatty acid ester can significantly impact drug solubility. For example, the solubility of drugs in medium-chain triglycerides can be substantially increased by the addition of fatty acids, with shorter chain fatty acids generally showing a more pronounced effect.
Specific data on the solubility enhancement capacity of 3-hydroxypropyl stearate for various APIs compared to other esters is an area that warrants further investigation.
Formulation Stability
The stability of a pharmaceutical formulation is paramount to ensure its safety and efficacy throughout its shelf life. The choice of excipient can significantly influence the physical and chemical stability of the final product.
The stability of topical formulations is influenced by factors such as the manufacturing process, the interaction between excipients, and storage conditions.[3][4] While specific stability data for formulations containing 3-hydroxypropyl stearate is not extensively published, its solid nature at room temperature may offer advantages in terms of preventing phase separation and improving the physical stability of semi-solid dosage forms.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key experiments cited in the evaluation of fatty acid ester performance.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is widely used to assess the percutaneous absorption of drugs.
Objective: To quantify the rate and extent of drug permeation across a skin membrane from a topical formulation.
Methodology:
-
Membrane Preparation: Excised human or animal skin (e.g., rat, pig) is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A known quantity of the formulation containing the drug and the fatty acid ester is applied to the surface of the skin in the donor compartment.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) maintained at 37°C and continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for drug concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the plot.
Formulation Stability Testing
Stability studies are conducted to evaluate how the quality of a drug product varies with time under the influence of environmental factors.
Objective: To determine the shelf-life of a pharmaceutical formulation and identify any potential degradation products.
Methodology:
-
Sample Preparation: The formulation is packaged in the proposed container-closure system.
-
Storage Conditions: Samples are stored under various conditions, including accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) conditions.
-
Testing Intervals: Samples are withdrawn at specified time points (e.g., 0, 1, 3, 6, 12, 24 months) and tested for various parameters.
-
Parameters Tested:
-
Physical Appearance: Color, odor, phase separation, viscosity.
-
Chemical Properties: Assay of the active ingredient, quantification of degradation products, pH.
-
Microbiological Properties: Microbial limit testing.
-
-
Data Analysis: The data is analyzed to determine the rate of degradation and to establish a shelf-life for the product.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for skin permeation and stability studies.
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: Workflow for Formulation Stability Testing.
Conclusion
3-Hydroxypropyl stearate presents itself as a promising fatty acid ester for pharmaceutical formulations, particularly in topical and transdermal delivery systems. Its physicochemical properties suggest it could offer good emollient and stabilizing effects. However, a comprehensive understanding of its performance, especially in direct comparison to other widely used esters like isopropyl myristate and ethyl oleate, requires further dedicated research. The experimental protocols and comparative frameworks provided in this guide aim to facilitate such future investigations, ultimately enabling the development of more effective and stable drug products.
References
- 1. 3-Hydroxypropyl stearate | C21H42O3 | CID 168316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of different fatty acid esters formulated into Precirol ATO-Based lipid nanoparticles as vehicles for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Manufacturing Process on the Microstructure, Stability, and Sensorial Properties of a Topical Ointment Formulation [mdpi.com]
- 4. seppic.com [seppic.com]
Assessing the Analytical Impact of 3-Hydroxypropyl Stearate: A Guide to Evaluating Cross-Reactivity in Scientific Assays
For researchers, scientists, and drug development professionals, the silent presence of excipients in analytical assays can be a source of significant error. This guide provides a comprehensive framework for evaluating the potential cross-reactivity of 3-hydroxypropyl stearate, a common excipient, in various analytical methods. While direct evidence of its cross-reactivity is not extensively documented, its chemical structure warrants a thorough investigation to ensure data integrity.
Introduction to 3-Hydroxypropyl Stearate and its Analytical Profile
3-Hydroxypropyl stearate is an ester formed from the reaction of stearic acid and 1,3-propanediol. It is utilized in various pharmaceutical and cosmetic formulations as an emulsifier, emollient, and stabilizing agent. Its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic head with hydroxyl groups, makes it a versatile ingredient.
The analysis of 3-hydroxypropyl stearate and similar fatty acid esters typically involves chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods often require a derivatization step to improve the volatility and ionization efficiency of the analyte. For instance, fatty acids can be converted to their methyl esters (FAMEs) for GC analysis.
The Specter of Cross-Reactivity in Analytical Assays
Cross-reactivity is the phenomenon where a substance other than the intended analyte is detected by an analytical method, leading to an inaccurate measurement. This is a critical concern in immunoassays, where antibodies may bind to structurally similar molecules, and in chromatographic methods, where co-elution and similar detector responses can occur. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation that emphasize the importance of specificity and selectivity testing to rule out such interferences.[1][2]
Excipients, though considered inactive, can be a source of interference in analytical methods. There are documented cases where excipients like polyethylene glycol (PEG) and polysorbates have caused significant matrix effects in LC-MS assays.[1][3] Given the structural components of 3-hydroxypropyl stearate—a long-chain fatty acid and a propylene glycol moiety—a theoretical potential for cross-reactivity in certain assays exists.
Potential Cross-Reactivity Scenarios for 3-Hydroxypropyl Stearate
While specific data is lacking, we can hypothesize potential cross-reactivity based on the structure of 3-hydroxypropyl stearate:
-
Immunoassays: In an immunoassay designed to detect an analyte with a similar long-chain alkyl group or a hydroxypropyl moiety, the antibodies might exhibit partial binding to 3-hydroxypropyl stearate. This is particularly relevant for assays targeting lipids, steroids, or certain drug molecules with similar structural features. The degree of cross-reactivity would depend on the specificity of the antibody's paratope.
-
Chromatographic Assays (LC-MS, GC-MS): In LC-MS analysis, 3-hydroxypropyl stearate could potentially co-elute with an analyte of interest, especially if they have similar polarities. If their mass-to-charge ratios are also close, this could lead to interference in the detector. Similarly, in GC-MS, fragments of 3-hydroxypropyl stearate in the mass spectrum might overlap with those of the target analyte.
A Framework for Evaluating Cross-Reactivity
A systematic approach is essential to investigate the potential cross-reactivity of 3-hydroxypropyl stearate in a specific analytical assay. The following workflow provides a general guideline for researchers.
Caption: Workflow for assessing the cross-reactivity of 3-hydroxypropyl stearate.
Detailed Experimental Protocols
The following are generalized protocols for assessing cross-reactivity. These should be adapted to the specific analytical method being validated.
Immunoassay Specificity Testing
Objective: To determine if 3-hydroxypropyl stearate cross-reacts with the antibodies in a competitive ELISA for a hypothetical analyte 'X'.
Materials:
-
Validated ELISA kit for analyte 'X'.
-
Standard solutions of analyte 'X' at various concentrations.
-
Stock solution of 3-hydroxypropyl stearate (e.g., 1 mg/mL in an appropriate solvent).
-
Assay buffer and other reagents as per the ELISA kit protocol.
-
Microplate reader.
Procedure:
-
Preparation of Test Samples:
-
Prepare a series of dilutions of the 3-hydroxypropyl stearate stock solution in the assay buffer to cover a wide range of concentrations (e.g., from 0.1 ng/mL to 100 µg/mL).
-
Prepare a standard curve for analyte 'X' according to the kit instructions.
-
Prepare a set of quality control (QC) samples of analyte 'X' at low, medium, and high concentrations.
-
Spike the QC samples with a high concentration of 3-hydroxypropyl stearate.
-
-
Assay Performance:
-
Run the ELISA according to the manufacturer's protocol. Include the following in the plate layout:
-
Blank (assay buffer only).
-
Standard curve for analyte 'X'.
-
Dilutions of 3-hydroxypropyl stearate alone.
-
QC samples of analyte 'X' (unspiked).
-
QC samples of analyte 'X' spiked with 3-hydroxypropyl stearate.
-
-
-
Data Analysis:
-
Calculate the concentration of analyte 'X' in all wells using the standard curve.
-
For the dilutions of 3-hydroxypropyl stearate alone, determine the apparent concentration of analyte 'X'.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of X / Concentration of 3-HPS) * 100
-
For the spiked QC samples, calculate the recovery of analyte 'X' and compare it to the unspiked QCs. A significant deviation may indicate interference.
-
LC-MS/MS Interference Testing
Objective: To assess whether 3-hydroxypropyl stearate interferes with the quantification of a hypothetical drug 'Y' by LC-MS/MS.
Materials:
-
Validated LC-MS/MS method for drug 'Y'.
-
Standard solutions of drug 'Y' and its internal standard (IS).
-
Stock solution of 3-hydroxypropyl stearate.
-
Blank biological matrix (e.g., plasma, serum).
Procedure:
-
Sample Preparation:
-
Prepare a standard curve and QC samples of drug 'Y' in the biological matrix.
-
Prepare a blank matrix sample.
-
Prepare a matrix sample spiked only with a high concentration of 3-hydroxypropyl stearate.
-
Prepare QC samples spiked with both drug 'Y' and a high concentration of 3-hydroxypropyl stearate.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the validated LC-MS/MS method.
-
Monitor the chromatographic peaks for drug 'Y', its IS, and any potential peaks at the retention time of drug 'Y' in the sample containing only 3-hydroxypropyl stearate.
-
-
Data Analysis:
-
Examine the chromatograms of the blank matrix and the matrix with 3-hydroxypropyl stearate for any interfering peaks at the retention time and m/z of drug 'Y'.
-
Compare the peak areas and calculated concentrations of drug 'Y' in the spiked and unspiked QC samples. A significant difference in the results indicates interference.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table. The following template can be used to present the results of cross-reactivity testing.
| Interfering Substance | Concentration Tested | Analyte Concentration | Apparent Analyte Concentration | % Cross-Reactivity / % Interference |
| 3-Hydroxypropyl Stearate | 100 µg/mL | 0 (Blank) | 0.5 ng/mL | 0.0005% |
| 3-Hydroxypropyl Stearate | 10 µg/mL | 0 (Blank) | < LLOQ | - |
| 3-Hydroxypropyl Stearate | 100 µg/mL | 10 ng/mL (QC Low) | 10.2 ng/mL | 2% Recovery Difference |
| Structurally Similar Compound A | 10 µg/mL | 0 (Blank) | 2.0 ng/mL | 0.02% |
Interpretation:
-
A low percentage of cross-reactivity (typically <0.1%) is often considered acceptable, but the threshold depends on the specific requirements of the assay.
-
A significant impact on the recovery of the analyte in spiked samples (e.g., >15% deviation) suggests interference that needs to be addressed.
Alternative Approaches and Mitigation Strategies
If significant cross-reactivity or interference from 3-hydroxypropyl stearate is identified, several strategies can be employed:
-
Method Optimization: For chromatographic methods, modifying the mobile phase, gradient, or column chemistry may help to separate the interfering peak from the analyte of interest.
-
Sample Preparation: Implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove the interfering excipient before analysis.
-
Alternative Detection: In some cases, changing the detection method (e.g., using a different mass transition in MS/MS) can eliminate the interference.
-
Antibody Selection: For immunoassays, screening different antibody clones may identify one with higher specificity for the target analyte.
The following diagram illustrates a decision-making process for addressing potential cross-reactivity.
Caption: Decision tree for mitigating cross-reactivity in analytical assays.
Conclusion
While 3-hydroxypropyl stearate is a widely used excipient, its potential for cross-reactivity in analytical assays should not be overlooked. A proactive and systematic evaluation of its impact on assay specificity is crucial for ensuring the accuracy and reliability of experimental data. By following the protocols and guidelines outlined in this guide, researchers can confidently assess the potential for interference and take appropriate steps to mitigate any issues, thereby upholding the integrity of their scientific findings.
References
The Efficacy of Natural Oils Versus 3-Hydroxypropyl Stearate in Moisturizer Formulations: A Comparative Review
A detailed analysis of the available scientific evidence on the moisturizing properties of natural oils and the synthetic emollient 3-hydroxypropyl stearate reveals a significant disparity in supporting data. While extensive research has established the efficacy of various natural oils in improving skin hydration and barrier function, there is a notable lack of publicly available clinical or experimental data for 3-hydroxypropyl stearate in the same context.
This guide provides a comprehensive comparison based on the existing literature, aimed at researchers, scientists, and drug development professionals. The focus is on quantitative data, experimental methodologies, and the mechanisms of action for a selection of commonly used natural oils—namely coconut oil, jojoba oil, and shea butter—in contrast to the known information about 3-hydroxypropyl stearate.
Executive Summary
Natural oils such as coconut, jojoba, and shea butter have demonstrated significant efficacy in improving skin moisturization and reinforcing the skin's barrier function. Clinical studies have quantitatively shown their ability to increase skin hydration and reduce transepidermal water loss (TEWL). Their mechanisms of action are attributed to their unique fatty acid profiles and, in the case of jojoba oil, its structural similarity to human sebum.
In contrast, 3-hydroxypropyl stearate is classified as an emollient used in cosmetic formulations. Emollients are substances that soften and soothe the skin. However, despite its use in the cosmetics industry, a thorough search of scientific literature and chemical databases did not yield any publicly available studies, clinical trials, or quantitative data on its specific efficacy in terms of skin hydration or TEWL reduction. Therefore, a direct, data-driven comparison with natural oils is not possible at this time.
This guide will proceed to present the detailed evidence for the efficacy of the selected natural oils.
Comparison of Moisturizing Efficacy: Natural Oils
The following tables summarize the quantitative data from clinical studies on the effects of coconut oil, jojoba oil, and shea butter on skin hydration and transepidermal water loss.
Skin Hydration and Transepidermal Water Loss (TEWL) Data
| Ingredient | Study Duration | Measurement | Results | Citation |
| Coconut Oil | 4 weeks | Skin Moisture | 100.36% increase after 2 weeks; 148.89% increase after 4 weeks. | [1][2] |
| Transepidermal Water Loss (TEWL) | 27.70% decrease after 2 weeks; 36.97% decrease after 4 weeks. | [1][2] | ||
| Jojoba Oil | 2 weeks | Skin Hydration | Significant increase in hydration by week 2 (p < 0.01). | [3][4] |
| Transepidermal Water Loss (TEWL) | Significant initial increase at week 1 (p < 0.05) with an associated increase in hydration. | [3][4] | ||
| Shea Butter | 4 hours | Transepidermal Water Loss (TEWL) | Rapid recovery of TEWL after ethanol-induced damage, returning to baseline within 2 hours and improving upon baseline at 3 and 4 hours. | [5] |
| Skin Hydration (Corneometer) | Consistent increase in moisture levels over 4 hours. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the key studies cited.
Study Protocol: The Effect of Coconut Oil on Skin Barrier Function
-
Objective: To evaluate the effect of coconut oil on skin moisture and barrier function.
-
Subjects: 20 female subjects with dry skin on their legs.
-
Procedure: The study was conducted over 4 weeks. Subjects were divided into an experimental group (applying coconut oil) and a control group. The experimental group applied a suitable amount of coconut oil to their legs once a day after showering.
-
Measurements: Skin moisture (using a Corneometer), TEWL (using a Tewameter), and dead skin cell amount were measured at baseline, week 2, and week 4. Subjective satisfaction was also assessed.[1][2]
Study Protocol: Multi-Center Randomized Clinical Study of Natural Oils
-
Objective: To compare the effect of natural oils (almond, coconut, jojoba) and white petrolatum on skin barrier function in patients with xerosis.
-
Subjects: 32 participants with xerosis.
-
Procedure: A randomized, open-label comparison study over 2 weeks. Participants applied one of the four moisturizers to assigned treatment areas twice daily.
-
Measurements: Clinical dry skin score, stratum corneum hydration, and TEWL were assessed at baseline, week 1, and week 2.[3][4]
Study Protocol: Efficacy of Shea Butter on Skin Barrier Recovery
-
Objective: To investigate the short-term moisturizing effect of a shea butter-based ingredient (Sheasoft).
-
Procedure: The skin of volunteers was treated with ethanol to induce an increase in TEWL. The shea butter ingredient was then applied.
-
Measurements: TEWL was measured to assess the recovery of the skin barrier. A corneometer was used to measure moisture levels in the skin at deeper levels over a period of 4 hours.[5]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows of the clinical studies described above.
Mechanisms of Action: Natural Oils
The moisturizing effects of natural oils are largely attributed to their composition of fatty acids and other beneficial compounds.
-
Coconut Oil: Rich in lauric acid, coconut oil has been shown to have a high affinity for skin proteins and can penetrate the hair shaft. Its fatty acid composition helps to replenish lipids in the stratum corneum, thereby improving skin barrier function and reducing water loss.[6]
-
Jojoba Oil: Unique among plant-based oils, jojoba oil is technically a liquid wax ester. Its chemical structure is remarkably similar to that of human sebum.[7][8] This similarity allows it to integrate seamlessly into the skin, helping to regulate sebum production and form a non-occlusive, protective barrier that minimizes TEWL.[7]
-
Shea Butter: Composed primarily of stearic and oleic acids, shea butter is an excellent emollient.[9] It helps to reinforce the skin's lipid barrier, preventing moisture evaporation and leaving the skin feeling soft and hydrated.[10]
The Case of 3-Hydroxypropyl Stearate
As previously stated, there is a significant lack of publicly available data on the efficacy of 3-hydroxypropyl stearate in improving skin hydration or barrier function. It is categorized as an emollient in cosmetic formulations, suggesting its role is to provide a softening and smoothing effect on the skin. Without any experimental data, a direct comparison of its performance against the well-documented benefits of natural oils is not feasible.
Conclusion
For researchers, scientists, and drug development professionals seeking to formulate effective moisturizers, the existing body of evidence strongly supports the use of natural oils like coconut oil, jojoba oil, and shea butter. These ingredients are backed by clinical data demonstrating their ability to significantly improve skin hydration and reduce transepidermal water loss. Their mechanisms of action are also increasingly understood, providing a scientific basis for their inclusion in skincare products.
While 3-hydroxypropyl stearate is used in the cosmetic industry as an emollient, the absence of publicly available efficacy data makes it difficult to assess its performance as a primary moisturizing agent. Further research and clinical studies are needed to substantiate any claims of its moisturizing benefits and to allow for a direct comparison with the proven efficacy of natural oils. Until such data becomes available, formulators can rely on the robust scientific evidence supporting the use of natural oils for developing effective and evidence-based moisturizing products.
References
- 1. 3-Hydroxypropyl stearate | C21H42O3 | CID 168316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jcadonline.com [jcadonline.com]
- 3. Effects of ingredients of dermatological vehicles on transpidermal water loss and percutaneous penetration: I. Oils and emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. regimenlab.com [regimenlab.com]
- 5. Topically applied, fatty acid-containing formulations provide superior barrier benefits in an ex vivo tape-stripped skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate | C24H48O6 | CID 9954527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of Transepidermal Water Loss Rates in Subjects with Skin Patch Test Positive versus Negative to Skin Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excipient - Wikipedia [en.wikipedia.org]
- 10. One-year safety and efficacy of tapinarof cream for the treatment of plaque psoriasis: Results from the PSOARING 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Efficacy of Emollients in Skin Hydration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The maintenance of optimal skin hydration is critical for a healthy skin barrier. Emollients are a cornerstone of dermatological therapies aimed at restoring and maintaining this barrier. This guide provides an objective in-vivo comparison of the skin hydration performance of various common emollients, supported by experimental data.
Quantitative Comparison of Emollient Performance
The following table summarizes the quantitative effects of different emollients on skin hydration as measured by corneometry in various in-vivo studies. Corneometry measures the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum. An increase in corneometer units (a.u.) indicates improved skin hydration.
| Emollient/Product | Subject Population | Duration of Treatment | Key Findings (Change in Corneometer Units) | Reference |
| Glycerol-based Gel (Doublebase Gel) | 20 participants | 7 days, 3x daily | Stepwise, cumulative increase of over 10 a.u. by day 7. Significantly higher hydration levels compared to Aqueous Cream BP at all time points.[1][2] | [1][2] |
| Aqueous Cream BP | 20 participants | 7 days, 3x daily | Modest increase in hydration that returned to near baseline levels overnight.[1][2] | [1][2] |
| Petrolatum | 51 healthy volunteers with dry skin | Single application, measured over 12 hours | Significantly reduced transepidermal water loss (TEWL), indicating improved barrier function. Less of an increase in corneometry compared to glycerol.[3] | [3] |
| Glycerol | 51 healthy volunteers with dry skin | Single application, measured over 12 hours | Significantly increased corneometry scores compared to vehicle and petrolatum-containing vehicle.[3] | [3] |
| 10% Lanolin in Petrolatum | 35 elderly subjects with xerosis | 4 weeks, 2x daily | Mean increase in skin capacitance of 29.05 a.u. from baseline.[4][5] | [4][5] |
| 1% Hyaluronic Acid, 5% Glycerin Fluid | 20 healthy women | Single application, measured over 24 hours | Significant increase in skin hydration at all time points: +59% at 1 hour, +48% at 8 hours, and +29% at 24 hours compared to baseline and untreated control.[6][7] | [6][7] |
| Ceramide-containing Cream | Healthy volunteers with normal skin | Single application, measured over 24 hours | Showed a significantly greater increase in skin hydration at 24 hours post-application compared to three other commercial moisturizers.[8] | [8] |
Experimental Protocols
The in-vivo studies cited in this guide generally follow a standardized protocol to assess the efficacy of emollients on skin hydration. Below is a detailed methodology representative of these clinical trials.
1. Subject Recruitment and Baseline Assessment:
-
Inclusion Criteria: Healthy volunteers with dry skin are typically recruited. Some studies may focus on specific populations, such as the elderly or individuals with atopic dermatitis.[1][3][4][5]
-
Exclusion Criteria: Subjects with active skin diseases, allergies to cosmetic ingredients, or those using topical medications that could interfere with the study are usually excluded.
-
Acclimatization: Before any measurements are taken, subjects are required to acclimatize to the controlled environmental conditions of the testing facility (typically around 20-22°C and 40-60% relative humidity) for a specified period.
-
Baseline Measurements: Baseline skin hydration is measured using a Corneometer on the designated test areas (commonly the volar forearm). Transepidermal Water Loss (TEWL) may also be measured to assess barrier function.
2. Product Application and Study Design:
-
Randomization: In comparative studies, the different emollients are randomly assigned to different test sites on the subject's skin (e.g., left vs. right forearm) in a double-blind manner where possible.[3][4][5]
-
Application: A standardized amount of the product is applied to the designated skin area.
-
Treatment Schedule: The frequency and duration of application are predefined (e.g., twice daily for four weeks).[4][5]
3. Efficacy and Safety Assessments:
-
Corneometry: Skin hydration is measured at specified time points throughout the study (e.g., 1, 8, and 24 hours after a single application, or at weekly intervals for longer studies).[6][7]
-
TEWL Measurement: Skin barrier function is assessed by measuring TEWL at the same time points as corneometry.
-
Clinical and Subjective Assessments: Dermatological assessments of skin dryness, scaling, and erythema, as well as participant questionnaires on product performance and cosmetic acceptability, are often included.[1][2]
-
Safety Evaluation: Any adverse events, such as skin irritation, are monitored and recorded throughout the study.
Signaling Pathways in Skin Hydration
The efficacy of emollients is rooted in their ability to influence key biological pathways that regulate skin hydration and barrier function.
Aquaporin-3 (AQP3) Pathway: Glycerol, a potent humectant, is transported into epidermal cells via AQP3 channels. This influx of glycerol contributes to the hydration of the stratum corneum and supports overall barrier function.[9]
Ceramide Synthesis and Barrier Formation: Ceramides are essential lipids in the stratum corneum that form the lipid barrier, preventing water loss. Some emollients contain ceramides or precursors that can be integrated into this barrier, enhancing its integrity.
Filaggrin Degradation and Natural Moisturizing Factor (NMF) Production: Filaggrin is a protein in the corneocytes that is broken down into Natural Moisturizing Factors (NMFs). NMFs are a complex of hygroscopic molecules that attract and retain water in the stratum corneum. The occlusive action of emollients like petrolatum can create a moist environment that may facilitate the enzymatic processes involved in filaggrin breakdown.
References
- 1. researchgate.net [researchgate.net]
- 2. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined effects of glycerol and petrolatum in an emollient cream: A randomized, double-blind, crossover study in healthy volunteers with dry skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between Moisturizing Cream Containing 10% Urea and 10% Lanolin in Petrolatum in Skin Hydration Improvement Among Elderly – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 6. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycerol accelerates recovery of barrier function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Hydroxypropyl Stearate: Enzymatic vs. Chemical Catalysis
For researchers and professionals in drug development and life sciences, the efficient synthesis of high-purity esters like 3-hydroxypropyl stearate is crucial. This guide provides a comprehensive comparison of the two primary methods for its synthesis: enzymatic catalysis and traditional chemical catalysis (Fischer-Speier esterification). We will delve into the performance of each method, supported by experimental data from analogous reactions, and provide detailed experimental protocols.
Performance Benchmark: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis of 3-hydroxypropyl stearate hinges on a trade-off between reaction conditions, yield, purity, and environmental impact. Below is a summary of key performance indicators for each method, compiled from studies on the synthesis of similar long-chain fatty acid esters.
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Acid-catalyzed) |
| Catalyst | Immobilized Lipase (e.g., Candida antarctica Lipase B) | Strong Acids (e.g., H₂SO₄, p-TsOH) |
| Temperature | 40-70°C | 80-150°C |
| Reaction Time | 4-48 hours | 2-24 hours |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Often large excess of alcohol (e.g., 10:1 or higher) |
| Solvent | Often solvent-free or in non-polar organic solvents | Toluene, Hexane, or excess alcohol |
| Yield | Typically 80-95% | Can exceed 95% with efficient water removal |
| Product Purity | High (high selectivity, fewer byproducts) | Variable (potential for side reactions and charring) |
| Catalyst Reusability | Yes (for immobilized enzymes) | Difficult and often not feasible |
| Environmental Impact | Greener (milder conditions, biodegradable catalyst) | Harsher conditions, corrosive and hazardous catalysts |
Experimental Methodologies
Below are detailed protocols for the synthesis of 3-hydroxypropyl stearate using both enzymatic and chemical catalysis.
Enzymatic Synthesis using Immobilized Candida antarctica Lipase B
This method utilizes the high selectivity of lipase to catalyze the esterification of stearic acid and 1,3-propanediol under mild conditions.
Materials:
-
Stearic Acid (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
Immobilized Candida antarctica Lipase B (Novozym® 435) (10% w/w of total reactants)
-
2-methyl-2-propanol (tert-butanol) as solvent (optional, for viscosity reduction)
-
Molecular sieves (3Å) for water removal
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine stearic acid and 1,3-propanediol.
-
If the mixture is too viscous, add a minimal amount of tert-butanol to ensure proper mixing.
-
Add immobilized Candida antarctica lipase B (10% by weight of the total substrates).
-
Add activated molecular sieves to the reaction mixture to remove the water produced during the reaction.
-
Seal the flask and place it in a shaker incubator at 60°C with constant agitation (200 rpm) for 24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing the conversion of stearic acid by titration or Gas Chromatography (GC).
-
Once the reaction reaches equilibrium (no further increase in conversion), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and dried for reuse.
-
The filtrate, containing the product and unreacted substrates, is then subjected to purification.
-
Dissolve the filtrate in hexane and wash with a saturated sodium bicarbonate solution to remove any remaining stearic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 3-hydroxypropyl stearate.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Chemical Synthesis via Fischer-Speier Esterification
This classic method employs a strong acid catalyst to achieve high yields, but requires more stringent conditions.
Materials:
-
Stearic Acid (1.0 eq)
-
1,3-Propanediol (10 eq, serves as both reactant and solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add stearic acid, a large excess of 1,3-propanediol, and p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux (typically around 110-120°C).
-
Continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material (stearic acid) is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,3-propanediol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-hydroxypropyl stearate.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general experimental workflow for both synthesis methods and a simplified signaling pathway for lipase catalysis.
Caption: General experimental workflow for the synthesis, purification, and analysis of 3-hydroxypropyl stearate.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of 3-hydroxypropyl stearate.
Conclusion
Both enzymatic and chemical methods offer viable routes to 3-hydroxypropyl stearate. The choice of method will depend on the specific requirements of the application. For applications demanding high purity and a green manufacturing process, enzymatic synthesis is the superior choice, despite potentially longer reaction times.[1] For large-scale production where cost and reaction speed are the primary drivers, and if purification infrastructure is robust, traditional acid-catalyzed Fischer esterification remains a competitive option.[2][3] Researchers and drug development professionals should weigh these factors carefully to select the most appropriate synthesis strategy for their needs.
References
Safety Operating Guide
Proper Disposal of Octadecanoic Acid, 3-Hydroxypropyl Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Octadecanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl stearate.
Initial Hazard Assessment:
Based on available data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols. The disposal of this compound should adhere to all federal, state, and local regulations for non-hazardous chemical waste.[2]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
2. Waste Collection:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.
-
The original container, if in good condition, is a suitable option.[3]
-
Do not mix with other chemical waste unless compatibility has been verified.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste" for disposal.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
4. Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and away from incompatible materials.
5. Disposal:
-
Dispose of the collected waste through your institution's established chemical waste disposal program.
-
Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Do not pour this compound down the drain or dispose of it in regular solid waste, unless explicitly permitted by your institution's EHS guidelines.[4]
For Empty Containers:
-
If the container is to be discarded, triple-rinse it with an appropriate solvent (e.g., ethanol or isopropanol) to remove any residual chemical.
-
Collect the rinsate as chemical waste.
-
After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined due to its non-hazardous nature, general guidelines for laboratory chemical waste still apply.
| Parameter | Guideline | Source |
| GHS Hazard Classification | Not Classified | PubChem[1] |
| Recommended PPE | Safety glasses, lab coat, gloves | Standard Laboratory Practice |
| Waste Container | Compatible, leak-proof, clearly labeled | General Chemical Waste Guidelines |
| Disposal Method | Institutional Chemical Waste Program | Institutional EHS Policy |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling Octadecanoic Acid, 3-Hydroxypropyl Ester
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Octadecanoic acid, 3-hydroxypropyl ester, ensuring laboratory safety and operational efficiency.
This compound, also known as 3-hydroxypropyl stearate, is a chemical compound utilized in various research and development applications. Based on available data, this compound does not meet the criteria for classification as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. This guide provides detailed procedural information for handling this chemical, from personal protective equipment (PPE) to disposal.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance, the use of appropriate personal protective equipment and engineering controls is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE and controls.
| Equipment/Control | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal handling conditions. Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. | Protects against inhalation of dust particles. |
| Engineering Controls | Work in a well-ventilated area. Use a fume hood if there is a potential for generating dust or aerosols. | Minimizes the concentration of airborne particles. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Minimize dust generation and accumulation. As with many solid organic materials, fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard[2].
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and cool place.
-
Store away from strong oxidizing agents.
Emergency Procedures: Spills and First Aid
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response:
A logical workflow for responding to a chemical spill is outlined in the diagram below.
Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill in a laboratory setting.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
Disposal Plan
Waste material should be disposed of in accordance with local, state, and federal regulations. As this compound is not classified as hazardous, it may not require disposal as hazardous waste. However, it is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance on proper disposal procedures. Do not allow the chemical to enter drains or waterways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
